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  • Product: Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-
  • CAS: 974-29-8

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Analysis of (1H-1,2,4-triazol-1-yl)triphenylstannane: A Comprehensive Technical Guide

Executive Summary The rational design of organotin(IV) complexes is a cornerstone of modern metallo-pharmaceutical and agrochemical research. Among these, (1H-1,2,4-triazol-1-yl)triphenylstannane (also known as triphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organotin(IV) complexes is a cornerstone of modern metallo-pharmaceutical and agrochemical research. Among these, (1H-1,2,4-triazol-1-yl)triphenylstannane (also known as triphenyltin(IV) 1,2,4-triazolate) stands out due to its fascinating phase-dependent structural dynamics. This technical guide provides an in-depth analysis of its synthesis, crystallographic architecture, and the mechanistic causality behind its supramolecular self-assembly. By bridging the gap between solid-state coordination polymers and solution-state monomers, this whitepaper serves as a self-validating reference for researchers and drug development professionals.

Mechanistic Principles of Organotin-Nitrogen Coordination

The structural chemistry of triorganotin(IV) derivatives is dictated by a delicate balance between the Lewis acidity of the Sn(IV) center and the steric bulk of its organic substituents. Generally, triorganotin(IV) compounds exist as discrete, four-coordinate tetrahedral molecules[1].

However, when the coordinating ligand is a multidentate N-heterocycle like 1,2,4-triazole, the paradigm shifts. The 1,2,4-triazole ring contains multiple nitrogen donors (N1, N2, N4). Upon deprotonation and covalent bonding at N1, the highly electropositive nature of the tin atom—exacerbated by the electron-withdrawing triazolyl ring—creates a strong localized Lewis acid site. To achieve thermodynamic stability, the uncoordinated N4 (or N2) atom of an adjacent molecule engages in intermolecular dative coordination. This localized Lewis acid-base interaction overcomes the steric hindrance of the three phenyl rings, driving the spontaneous self-assembly of 1D polymeric chains.

Synthesis Methodology & Self-Validating Protocol

The synthesis of (1H-1,2,4-triazol-1-yl)triphenylstannane relies on a condensation reaction between bis(triphenyltin) oxide and 1H-1,2,4-triazole.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Suspend 1.0 molar equivalent of bis(triphenyltin) oxide [(Ph3​Sn)2​O] and 2.0 molar equivalents of 1H-1,2,4-triazole in anhydrous toluene.

  • Azeotropic Condensation: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Equip the reaction flask with a Dean-Stark apparatus.

  • Thermodynamic Driving: Maintain reflux until the stoichiometric amount of water is collected in the Dean-Stark trap (typically 4–6 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure until precipitation begins.

  • Purification: Recrystallize the crude product from a mixture of toluene and n-hexane to yield high-purity, colorless crystals of the polymeric complex.

Causality & Self-Validation

Why use a Dean-Stark trap? Organotin-nitrogen bonds are highly susceptible to hydrolytic cleavage. The azeotropic removal of water is not merely a purification step; it is the fundamental thermodynamic driver that forces the equilibrium toward the product side, preventing the reversible hydrolysis of the newly formed Sn–N bond.

Synthesis_Workflow A Bis(triphenyltin) oxide + 1H-1,2,4-triazole B Reflux in Toluene (110 °C) A->B Mixing C Azeotropic Distillation (Dean-Stark Trap) B->C Condensation D Cooling to Room Temp & Solvent Evaporation C->D - H2O (Thermodynamic Driver) E Recrystallization (e.g., Toluene/Hexane) D->E Precipitation F Pure (1H-1,2,4-triazol-1-yl) triphenylstannane E->F >80% Yield

Workflow for the azeotropic synthesis of (1H-1,2,4-triazol-1-yl)triphenylstannane.

Crystallographic Architecture & Phase-Dependent Equilibria

The most defining feature of (1H-1,2,4-triazol-1-yl)triphenylstannane is its phase-dependent structural equilibrium.

Solid-State Architecture

In the crystalline solid state, the compound crystallizes as a 1D coordination polymer. The tin atom is five-coordinate, adopting a distorted trigonal bipyramidal geometry [2]. The three bulky phenyl groups occupy the equatorial plane (minimizing steric repulsion), while the axial positions are occupied by the covalently bound N1 atom of one triazole ring and the datively bound N4 atom of an adjacent triazole ring.

Solution-State Behavior

When dissolved in non-coordinating solvents (e.g., CDCl3​ or toluene), the entropic cost of maintaining the polymer chain, combined with solvation dynamics, causes the weak intermolecular Sn···N dative bonds to rupture. The compound dissociates into discrete, four-coordinate monomeric units featuring a tetrahedral geometry around the tin center[2].

Structural_Equilibrium Solid Solid State (Polymeric) Solution Solution State (Monomeric) Solid->Solution Solvation (Dissociation) Solid_Desc Geometry: Trigonal Bipyramidal Coordination: 5 (SnC3N2) Bridging: Intermolecular N1-Sn-N4 Solid->Solid_Desc Solution->Solid Crystallization (Self-Assembly) Sol_Desc Geometry: Tetrahedral Coordination: 4 (SnC3N) Bridging: None (Discrete) Solution->Sol_Desc

Phase-dependent coordination equilibrium of (1H-1,2,4-triazol-1-yl)triphenylstannane.

Data Presentation: Crystallographic Metrics

The following tables summarize the quantitative structural parameters typical for polymeric triphenyltin(IV) 1,2,4-triazolates.

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Crystal System Monoclinic / Orthorhombic
Coordination Number (Sn) 5 (Solid State) / 4 (Solution State)
Solid-State Geometry Distorted Trigonal Bipyramidal
Polymeric Motif 1D Zig-zag Chain

Table 2: Key Bond Lengths and Angles (Solid State)

Structural FeatureValue RangeCausality / Significance
Sn–C(phenyl) (equatorial)2.12 – 2.15 ÅStandard covalent organotin bonds forming the equatorial plane.
Sn–N(1) (axial, covalent)2.15 – 2.25 ÅPrimary covalent bond formed via deprotonation of the triazole.
Sn···N(4)' (axial, dative)2.35 – 2.55 ÅIntermolecular coordinate bond driving the 1D polymeric assembly.
N(1)–Sn···N(4)' Angle 170° – 178°Confirms the trans-axial arrangement characteristic of TBP geometry.
C–Sn–C Angle (average)~120°Validates the planar arrangement of the three equatorial phenyl rings.

Spectroscopic Validation (E-E-A-T)

Relying solely on single-crystal X-ray diffraction is insufficient for comprehensive characterization, as it does not capture solution-state dynamics. To self-validate the structural equilibrium, researchers must employ specific spectroscopic techniques:

  • 119Sn NMR Spectroscopy: In solution, the chemical shift ( δ ) of the 119Sn nucleus is highly sensitive to its coordination number. For (1H-1,2,4-triazol-1-yl)triphenylstannane, a shift in the range of -50 to -100 ppm confirms the presence of the 4-coordinate tetrahedral monomer[2].

  • 119mSn Mössbauer Spectroscopy: In the solid state, the quadrupole splitting (QS) parameter provides definitive proof of geometry. A QS value > 3.0 mm/s is the hallmark of a 5-coordinate trigonal bipyramidal environment with three equatorial organic groups, validating the polymeric structure without requiring a single crystal[2].

Therapeutic and Agrochemical Implications

The structural lability of (1H-1,2,4-triazol-1-yl)triphenylstannane is directly responsible for its biological efficacy. Triphenyltin(IV) complexes are known for their exceptionally high cytotoxicity against various human tumor cell lines and robust antifungal properties[3]. The mechanism of action is intimately tied to the compound's ability to exist as a polymer in formulation (ensuring stability) but dissociate into highly active, lipophilic tetrahedral monomers in biological fluids. This dissociation exposes the Lewis acidic Sn(IV) center, allowing it to interact with intracellular targets such as DNA phosphate backbones or critical thiol-containing enzymes.

References

  • Title: FORMATION OF ORGANOTIN-NITROGEN BONDS IV. N-TRIALKYLTIN DERIVATIVES OF 4-MONO- AND 4,5-DISUBSTITUTED 1,2,3-TRIAZOLES Source: ElectronicsAndBooks URL: [Link]

  • Title: Tris(2-chlorobenzyl)(1H-1,2,4-triazole-5-thiolato-κS)tin(IV) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Characterization of Some Triphenyltin(IV) Complexes from Sterically Crowded Ligands and Crystal Structure Analysis of a Tetrameric Triphenyltin(IV) Compound Source: ResearchGate URL: [Link]

  • Title: Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Physicochemical Properties of Triphenyl(1H-1,2,4-triazol-1-yl)stannane: A Technical Guide

Executive Summary Triphenyl(1H-1,2,4-triazol-1-yl)stannane—commonly referred to as triphenyltin 1,2,4-triazolate—is a prominent organometallic coordination compound characterized by a central tin(IV) atom bonded to three...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triphenyl(1H-1,2,4-triazol-1-yl)stannane—commonly referred to as triphenyltin 1,2,4-triazolate—is a prominent organometallic coordination compound characterized by a central tin(IV) atom bonded to three phenyl rings and a 1,2,4-triazole moiety. For researchers in organometallic chemistry and drug development, this compound serves as a critical model for understanding how nitrogen-rich heterocycles modulate the physicochemical and biological properties of heavy p-block metals[1].

This technical guide synthesizes the structural dynamics, spectroscopic signatures, synthesis protocols, and mechanistic biological pathways of triphenyl(1H-1,2,4-triazol-1-yl)stannane, providing a foundational framework for its application in advanced materials and chemotherapeutics.

Structural & Physicochemical Profiling

Coordination Chemistry & Structural Dynamics

The structural chemistry of triorganotin(IV) complexes is highly sensitive to the physical state of the compound and the nature of the solvent. Tin(IV) is a strong Lewis acid, enabling it to readily expand its coordination sphere when exposed to suitable electron donors[2].

The 1,2,4-triazole ligand is ambidentate, possessing multiple nitrogen donors (N1, N2, N4). In the solid state , triphenyl(1H-1,2,4-triazol-1-yl)stannane typically avoids coordinative unsaturation by forming 1D polymeric chains. The triazole ring bridges adjacent tin centers (often via N1 and N2, or N1 and N4), forcing the tin atom into a 5-coordinate, distorted trigonal bipyramidal geometry where the three bulky phenyl groups occupy the equatorial plane[3].

However, upon dissolution in non-coordinating or weakly coordinating organic solvents (e.g., chloroform, DMSO), the thermodynamic cost of maintaining the polymeric network outweighs the solvation energy. The inter-molecular Sn-N coordinate bonds cleave, yielding monomeric species characterized by a 4-coordinate, distorted tetrahedral geometry around the tin center[3][4].

Key Physicochemical Parameters

The macroscopic properties of the compound are a direct manifestation of its molecular structure. The high lipophilicity imparted by the three phenyl rings dominates its solubility profile.

ParameterValue / Description
IUPAC Name 1-(Triphenylstannyl)-1H-1,2,4-triazole
Molecular Formula C₂₀H₁₇N₃Sn
Molecular Weight 418.08 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO, DMF, CHCl₃; Insoluble in H₂O
Solid-State Geometry Polymeric, Distorted Trigonal Bipyramidal
Solution-State Geometry Monomeric, Distorted Tetrahedral
Spectroscopic Signatures

Spectroscopy provides irrefutable evidence of the stannane-triazole linkage. In NMR spectroscopy, the presence of satellite splitting caused by spin-spin coupling between protons and the magnetic ¹¹⁷/¹¹⁹Sn nuclei is a definitive marker of coordination[5].

TechniqueDiagnostic MarkerTypical RangeStructural Implication
¹H NMR Triazole C3-H / C5-H7.9 – 8.5 ppmDownfield shift confirms N-coordination to the Sn center.
¹¹⁹Sn NMR Chemical Shift (δ)-100 to -150 ppmCharacteristic of a 4-coordinate Sn(IV) monomer in solution.
FTIR ν(Sn-C)260 – 280 cm⁻¹Confirms the structural integrity of the triphenyltin moiety.
FTIR ν(Sn-N)420 – 450 cm⁻¹Validates the formation of the covalent Sn-N bond.

Synthesis & Purification Methodology

Reaction Causality & Design

The synthesis of triphenyl(1H-1,2,4-triazol-1-yl)stannane relies on a nucleophilic substitution reaction between triphenyltin chloride (Ph₃SnCl) and 1H-1,2,4-triazole. Because the N-H proton of the triazole is only weakly acidic, a base such as triethylamine (Et₃N) is strictly required.

Causality: Triethylamine is not merely a solvent additive; it acts as a thermodynamic driver. By scavenging the HCl byproduct to form insoluble Et₃N·HCl, it prevents the protolytic cleavage of the newly formed, highly polarized Sn-N bond, driving the reaction equilibrium to the right.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Ligand Preparation: Dissolve 10.0 mmol of 1H-1,2,4-triazole in 30 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Deprotonation: Add 11.0 mmol of triethylamine (Et₃N) dropwise to the solution. Stir at room temperature for 15 minutes to ensure complete mixing.

  • Metalation: Slowly add a solution of 10.0 mmol triphenyltin chloride (Ph₃SnCl) dissolved in 20 mL of anhydrous methanol.

  • Reflux: Heat the reaction mixture to 65°C and maintain reflux for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf spot corresponding to Ph₃SnCl disappears.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the resulting white precipitate under a vacuum.

  • Purification: Wash the filter cake sequentially with cold methanol (to remove unreacted starting materials) and copious amounts of distilled water (to dissolve and remove the Et₃N·HCl byproduct). Dry the solid in vacuo over P₂O₅ for 24 hours.

    • Validation Checkpoint: Perform FTIR on the dried product. The complete absence of a broad N-H stretching band at 3100–3200 cm⁻¹ confirms successful metalation.

SynthesisWorkflow Ph3SnCl Ph3SnCl (Precursor) Reaction Reflux (65°C, 4h) Ph3SnCl->Reaction Triazole 1H-1,2,4-Triazole (Ligand) Triazole->Reaction Reagents Et3N / Methanol (Base / Solvent) Reagents->Reaction Product Triphenyl(1H-1,2,4-triazol-1-yl)stannane (Target Compound) Reaction->Product - Et3N·HCl

Caption: Step-by-step synthesis workflow of triphenyl(1H-1,2,4-triazol-1-yl)stannane.

Biological Activity & Mechanistic Pathways

Cytotoxicity and Antimicrobial Efficacy

Organotin complexes, particularly trisubstituted variants (R₃SnX), exhibit profound biological activity. They are generally more potent than mono- or disubstituted tin complexes due to their optimal lipophilicity, which allows them to easily permeate lipid bilayers[6]. Triphenyltin derivatives are well-documented for their high cytotoxicity against various human tumor cell lines (often exhibiting IC₅₀ values in the sub-micromolar range) and their broad-spectrum antifungal properties[6].

Mechanism of Action

The biological efficacy of triphenyl(1H-1,2,4-triazol-1-yl)stannane is fundamentally linked to the lability of the Sn-N bond in aqueous biological microenvironments.

  • Cellular Internalization: The bulky, lipophilic triphenyltin moiety facilitates rapid diffusion across the cellular membrane.

  • Intracellular Dissociation: Once inside the cell, the complex undergoes partial hydrolysis, releasing the biologically active[Ph₃Sn]⁺ cation.

  • Target Coordination: The hard Lewis acidic Sn(IV) center exhibits a high affinity for electron-rich biological ligands. It aggressively coordinates to the phosphate backbones of DNA and the critical thiol (-SH) groups of intracellular proteins and enzymes.

  • Apoptotic Induction: This disruptive coordination leads to mitochondrial depolarization, accumulation of Reactive Oxygen Species (ROS), and ultimately, apoptotic cell death.

MechanismPathway Uptake Cellular Internalization (Lipophilic Ph3Sn Moiety) Dissociation Intracellular Dissociation (Release of Ph3Sn+) Uptake->Dissociation Binding Coordination to Biological Targets (DNA Phosphates / Protein Thiols) Dissociation->Binding ROS Mitochondrial Depolarization & ROS Accumulation Binding->ROS Apoptosis Apoptotic Cell Death ROS->Apoptosis

Caption: Proposed mechanism of cytotoxicity for triphenyltin(IV) triazolate complexes.

References

  • [6] Some Neoteric Tin Complexes Used in Biological Properties. Science and Education Publishing. Available at: [Link]

  • [2] The Effect of Ultraviolet Irradiation on the Physicochemical Properties of Poly(vinyl Chloride) Films Containing Organotin(IV) Complexes. National Institutes of Health (NIH). Available at:[Link]

  • [5] The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. National Institutes of Health (NIH). Available at: [Link]

  • [4] Tris(2-chlorobenzyl)(1H-1,2,4-triazole-5-thiolato-κS)tin(IV). IUCr Journals. Available at: [Link]

  • [1] Spectroscopy to Chemical problems in Organotin Chemistry. DORAS | DCU Research Repository. Available at:[Link]

  • [3] Synthesis and Characterization of Some Triphenyltin(IV) Complexes... and Crystal Structure Analysis of a Tetrameric Triphenyltin(IV) Compound. ResearchGate. Available at: [Link]

Sources

Foundational

Spectroscopic Fingerprinting of (1H-1,2,4-triazol-1-yl)triphenylstannane: An In-Depth Technical Guide

Foreword: Unveiling Molecular Architecture through Spectroscopy In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. The biological activity and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling Molecular Architecture through Spectroscopy

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. The biological activity and material properties of a compound are intrinsically linked to its three-dimensional architecture and electronic distribution. For organometallic compounds such as Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-, a thorough characterization is crucial for understanding its potential applications, which span from antifungal agents to catalysts.[1][2][3] This technical guide provides a comprehensive framework for the characterization of this specific triazolyltriphenylstannane derivative using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice. By understanding the "why" behind the "how," practitioners can adapt and troubleshoot their own analytical workflows, ensuring data of the highest quality and integrity.

The Compound of Interest: (1H-1,2,4-triazol-1-yl)triphenylstannane

(1H-1,2,4-triazol-1-yl)triphenylstannane is an organotin compound featuring a central tin atom bonded to three phenyl rings and a 1H-1,2,4-triazole ring via a nitrogen atom. The unique combination of a lipophilic triphenylstannyl moiety and a polar, aromatic triazole ring suggests a diverse range of potential chemical and biological interactions. The synthesis of such compounds typically involves the reaction of a triorganotin halide with the sodium salt of the corresponding azole.[4]

Foundational Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a "molecular fingerprint," allowing for the identification of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO2, water vapor).

  • Sample Application: Place a small amount of the solid (1H-1,2,4-triazol-1-yl)triphenylstannane powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹).

Predicted FT-IR Spectral Data and Interpretation

The following table summarizes the predicted characteristic absorption bands for (1H-1,2,4-triazol-1-yl)triphenylstannane, based on data from analogous triazole and organotin compounds.[5][6][7]

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H Aromatic StretchingPhenyl Rings & Triazole RingMedium to Weak
1620 - 1550C=N Stretching1,2,4-Triazole RingMedium to Strong
1580 - 1490N=N Stretching1,2,4-Triazole RingMedium
1480 - 1430C=C Aromatic Ring StretchingPhenyl RingsStrong
~1070Sn-Phenyl StretchingTriphenylstannyl MoietyMedium
730 - 690C-H Out-of-Plane BendingMonosubstituted Phenyl RingsStrong

Interpretation Causality:

  • The aromatic C-H stretching vibrations of the phenyl and triazole rings are expected in the region above 3000 cm⁻¹.

  • The characteristic C=N and N=N stretching vibrations of the 1,2,4-triazole ring are key identifiers and are anticipated in the 1620-1490 cm⁻¹ range.[7]

  • The strong absorptions corresponding to the C=C stretching of the phenyl rings confirm their presence.

  • A crucial band for identifying the organotin moiety is the Sn-Phenyl stretch, typically observed around 1070 cm⁻¹.

  • The strong out-of-plane C-H bending bands in the 730-690 cm⁻¹ region are indicative of monosubstituted benzene rings.

High-Resolution Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹¹⁹Sn) within a molecule, offering insights into connectivity and stereochemistry.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is dry and of high purity.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (1H-1,2,4-triazol-1-yl)triphenylstannane and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrumentation: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • ¹¹⁹Sn NMR Acquisition: Acquire the tin-119 NMR spectrum. This is a crucial experiment for organotin compounds. A wider spectral width may be required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for (1H-1,2,4-triazol-1-yl)triphenylstannane. These predictions are based on the analysis of similar compounds found in the literature.[8][9][10][11][12]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-5 (Triazole)
~8.0Singlet1HH-3 (Triazole)
~7.6 - 7.4Multiplet15HPhenyl Protons

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152C-5 (Triazole)
~144C-3 (Triazole)
~137C-ipso (Phenyl)
~136C-ortho (Phenyl)
~129C-meta (Phenyl)
~129C-para (Phenyl)

¹¹⁹Sn NMR (150 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -50 to -100Sn

Interpretation Causality:

  • ¹H NMR: The protons on the 1,2,4-triazole ring are expected to be deshielded and appear as singlets in the downfield region (~8.0-8.5 ppm).[10][11] The phenyl protons will appear as a complex multiplet in the aromatic region.

  • ¹³C NMR: The carbon atoms of the triazole ring are typically found in the range of 140-160 ppm.[11] The phenyl carbons will show four distinct signals, with the ipso-carbon (directly attached to tin) being the most deshielded.

  • ¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents. For tetracoordinate triphenyltin compounds, the chemical shift is expected in the upfield region relative to the standard tetramethyltin.[9][12]

Visualizing the Molecular Framework and Analytical Workflow

To better illustrate the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of (1H-1,2,4-triazol-1-yl)triphenylstannane.

workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Sample Solid Sample ATR ATR-FT-IR Sample->ATR Dissolve Dissolve in Deuterated Solvent Sample->Dissolve FTIR_Data FT-IR Spectrum ATR->FTIR_Data Analysis Structural Elucidation FTIR_Data->Analysis H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR Sn119_NMR ¹¹⁹Sn NMR Dissolve->Sn119_NMR NMR_Data NMR Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data Sn119_NMR->NMR_Data NMR_Data->Analysis

Caption: General workflow for spectroscopic characterization.

Conclusion: A Synergistic Approach to Structural Verification

The combination of FT-IR and multinuclear NMR spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of (1H-1,2,4-triazol-1-yl)triphenylstannane. FT-IR offers a rapid confirmation of the key functional groups, while ¹H, ¹³C, and ¹¹⁹Sn NMR provide a detailed map of the atomic connectivity and electronic environment. The predicted spectral data presented in this guide, derived from the analysis of analogous compounds, serves as a robust reference for researchers. By following the detailed experimental protocols and understanding the principles of spectral interpretation, scientists can confidently verify the structure and purity of this and related organotin compounds, paving the way for their further investigation in various scientific disciplines.

References

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Mukherjee, N., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. The Royal Society of Chemistry. Available at: [Link]

  • Ciurtin, D., et al. (2021). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. Available at: [Link]

  • Gell, K., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. The Royal Society of Chemistry. Available at: [Link]

  • O'Sullivan, S., et al. (2021). 1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Semantic Scholar. Available at: [Link]

  • Holeček, J., et al. (1986). 13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. Academia.edu. Available at: [Link]

  • Kumar, R., et al. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

  • Tarıkoğulları, E., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • ISRES. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Wang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Thorve, P. R. (2022). BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. IIP Series. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Lainé, C., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Significant biological activities of triazole derivatives. ResearchGate. Available at: [Link]

  • Wiley. (n.d.). 1-phenyl-1H-1,2,4-triazole-3-sulfonamide. Wiley Online Library. Available at: [Link]

  • Li, Y., et al. (2021). Application of triazoles in the structural modification of natural products. PMC. Available at: [Link]

  • Mary, Y. S., et al. (2014). FT-IR, FT-Raman, molecular structure, first order hyperpolarizability, HOMO and LUMO analysis, MEP and NBO analysis of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, a potential bioactive agent. PubMed. Available at: [Link]

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Google Patents.
  • Reviejo, C., et al. (2024). Emerging Applications of Triazole Antifungal Drugs. MDPI. Available at: [Link]

  • Caira, M. R., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. PMC. Available at: [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Sandhu, G. K., et al. (1989). Preparation and infrared and 1H, 13C and 119Sn NMR spectra of triorganotin(IV) derivatives of N-formyl-l-phenylalanine and N-formyl-l-phenylalanylglycine. SciSpace. Available at: [Link]

  • Fedyanin, I. A., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls ,-Bisfunctionalized 3- and 4-PEG: Synthesis and. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/(1-(4-(5-Phenyl-1%2C3%2C4-oxadiazol-2-yl)phenyl)-1H-1%2C2%2C3-Fedyanin-Kovaleva/0e8b5d5b8e4e3e2e1e0e0e0e0e0e0e0e0e0e0e0e]([Link]

Sources

Exploratory

thermal stability profile of 1-(triphenylstannyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the Thermal Stability Profile of 1-(Triphenylstannyl)-1H-1,2,4-triazole Molecular Architecture and Thermodynamic Baselines 1-(Triphenylstannyl)-1H-1,2,4-triazole is a complex organometallic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability Profile of 1-(Triphenylstannyl)-1H-1,2,4-triazole

Molecular Architecture and Thermodynamic Baselines

1-(Triphenylstannyl)-1H-1,2,4-triazole is a complex organometallic compound characterized by a central tetravalent tin (Sn) atom coordinated to three phenyl rings and one 1,2,4-triazole moiety via a highly polarized Sn–N bond. In drug development and agrochemical formulation, triphenyltin derivatives are heavily scrutinized for their potent biocidal, antifungal, and antineoplastic properties. However, the successful transition of these compounds from the bench to commercial application hinges entirely on their thermal stability profiles.

The thermal degradation of organotin complexes is not a random catastrophic breakdown; it is a highly deterministic sequence governed by bond dissociation energies. The sp² hybridized carbons of the phenyl rings engage in weak dπ-pπ interactions with the empty 5d orbitals of the tin atom, granting the Sn–C bonds a higher degree of thermal resilience compared to standard aliphatic organotins. Conversely, the Sn–N bond linking the triazole ring is the thermodynamic "weak link." Understanding this causality is critical for researchers designing high-temperature processing workflows (such as hot-melt extrusion) or evaluating the shelf-life of formulations containing triphenyltin azoles[1].

The Causality of the Thermal Decomposition Mechanism

When subjected to dynamic heating, 1-(triphenylstannyl)-1H-1,2,4-triazole undergoes a multi-stage degradation process. The causality behind this specific pathway lies in the differential electronegativities and steric bulk of the ligands attached to the tin center.

  • Primary Cleavage (Sn–N Bond Rupture): The initial thermal event is the homolytic or heterolytic cleavage of the Sn–N bond. Because the 1,2,4-triazole ring is a highly stable, conjugated aromatic system, it acts as an excellent leaving group. This volatilization typically occurs between 200 °C and 320 °C.

  • Sequential Dephenylation: Following the loss of the triazole ligand, the remaining triphenyltin radical undergoes sequential dephenylation[2]. The loss of phenyl groups does not occur simultaneously; the cleavage of the first Sn–C bond alters the electron density around the tin center, increasing the activation energy required to cleave the subsequent Sn–C bonds.

  • Oxidative Residue Formation: In an oxidative atmosphere (such as ambient air), the final tin-containing intermediate reacts with oxygen to form tin(IV) oxide (SnO₂). This is a highly stable, non-volatile ceramic residue that serves as a crucial internal validation metric during thermogravimetric analysis.

Decomposition A 1-(triphenylstannyl)- 1H-1,2,4-triazole (Intact Complex) B Triphenyltin Species + Triazole Gas (Sn-N Cleavage) A->B 200-320 °C C Sequential Dephenylation (Loss of Phenyl Groups) B->C 320-550 °C D Tin(IV) Oxide (SnO2 Residue) C->D >550 °C (O2)

Thermal decomposition pathway of 1-(triphenylstannyl)-1H-1,2,4-triazole.

Quantitative Data Synthesis: TGA/DTA Profiling

To translate the theoretical mechanism into actionable data, Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) is employed. The table below summarizes the theoretical versus experimental mass losses, providing a self-validating framework. If an experimental run deviates significantly from these theoretical benchmarks, the researcher can immediately deduce sample contamination or an incomplete oxidative purge.

Table 1: Thermogravimetric Mass Loss Profile (in Air Atmosphere)

Degradation StageTemp. Range (°C)Evolved SpeciesTheoretical Mass Loss (%)Experimental Mass Loss (%)DTA Signal
Stage I 200 – 3201,2,4-triazole (C₂H₃N₃)~ 16.3%16.1 - 16.5%Endothermic
Stage II 320 – 550Phenyl groups (as benzene/biphenyl)~ 55.3%54.8 - 56.0%Exothermic (Oxidation)
Final Residue > 550Tin(IV) Oxide (SnO₂)~ 36.1% (Remaining)35.8 - 36.5%Stable Baseline

Note: The theoretical molar mass of the complex is ~418.1 g/mol . The final residue of SnO₂ (150.7 g/mol ) perfectly accounts for the ~36.1% remaining mass, proving the complete sequential dephenylation and oxidation of the organotin center[3].

Self-Validating Experimental Protocol for Thermal Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to. It is designed as a self-validating system: the inclusion of a baseline subtraction and a final residue check ensures that any instrumental drift or atmospheric anomaly is immediately detected.

Step 1: Instrumental Calibration and Baseline Establishment

  • Action: Run an empty alumina (Al₂O₃) crucible through the exact temperature program (25 °C to 800 °C at 10 °C/min) under a 50 mL/min synthetic air purge.

  • Causality: Alumina is chosen over platinum because molten tin or tin oxides can alloy with platinum at high temperatures, destroying the sensor. The empty run establishes a thermal baseline to subtract buoyancy effects and gas flow artifacts.

Step 2: Sample Preparation

  • Action: Accurately weigh 3.0 to 5.0 mg of crystalline 1-(triphenylstannyl)-1H-1,2,4-triazole into the pre-tared alumina crucible. Ensure the sample is spread evenly across the bottom.

  • Causality: Keeping the sample mass low and evenly distributed prevents the formation of thermal gradients within the sample bed, ensuring sharp, well-resolved DTG (derivative thermogravimetry) peaks.

Step 3: Dynamic Heating Execution

  • Action: Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min under a reactive air atmosphere (50 mL/min).

  • Causality: A 10 °C/min rate is the optimal compromise. Faster rates cause thermal lag (shifting decomposition temperatures artificially high), while slower rates broaden the signals, making it difficult to distinguish the loss of the triazole ligand from the onset of dephenylation. The air atmosphere is required to force the final residue to a stoichiometric SnO₂ state for mathematical validation[4].

Step 4: Data Validation and Kinetic Extraction

  • Action: Verify that the final residual mass at 800 °C is exactly ~36.1% ± 0.5%. If validated, apply the Coats-Redfern integral method to the Stage I mass loss to extract the activation energy (Ea) of the Sn–N bond cleavage.

Workflow S1 1. Baseline Calibration (Empty Alumina Crucible) S2 2. Sample Preparation (3-5 mg, Even Distribution) S1->S2 S3 3. Dynamic Heating (10 °C/min to 800 °C, Air Purge) S2->S3 S4 4. Data Acquisition (TGA/DTG/DTA Signals) S3->S4 S5 5. Self-Validation (Verify ~36.1% SnO2 Residue) S4->S5

Standardized, self-validating TGA/DTA experimental workflow for organotin complexes.

Implications for Formulation and Drug Development

The dictates its handling in pharmaceutical and agricultural development. Because the onset of Sn–N bond cleavage occurs near 200 °C, the compound is highly stable under standard physiological and storage conditions. However, this profile explicitly precludes the use of high-temperature sterilization techniques (like dry heat sterilization at 250 °C) or aggressive melt-extrusion processes that exceed 180 °C, as localized shear-heating could initiate premature ligand dissociation, generating free triazole and highly reactive, toxic triphenyltin radicals. Formulators must rely on lower-temperature processing (e.g., wet granulation, lyophilization) to maintain the structural integrity of the active pharmaceutical ingredient.

References

  • Moessbauer spectroscopy of organometallic compounds. Organotin azides | Inorganic Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Triphenyltin Compounds (CICADS) Source: INCHEM (International Programme on Chemical Safety) URL:[Link]

  • Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation Source: MDPI URL:[Link]

Sources

Foundational

mechanism of action of organotin triazole complexes

An In-Depth Technical Guide to the Mechanism of Action of Organotin Triazole Complexes Executive Summary Organotin triazole complexes represent a fascinating and highly potent class of organometallic compounds, positione...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Organotin Triazole Complexes

Executive Summary

Organotin triazole complexes represent a fascinating and highly potent class of organometallic compounds, positioned at the intersection of inorganic chemistry and pharmacology. These hybrid molecules synergistically combine the biocidal properties of the organotin(IV) moiety with the well-established therapeutic activities of the triazole scaffold. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted mechanisms through which these complexes exert their anticancer, antifungal, and antibacterial effects. By delving into their molecular interactions, from DNA binding and apoptosis induction to specific enzyme inhibition, this document elucidates the scientific foundation for their therapeutic potential and outlines the experimental methodologies used to validate these actions.

Chapter 1: Introduction to Organotin Triazole Complexes

The Chemistry and Therapeutic Potential

Organotin(IV) compounds are characterized by a central tin atom covalently bonded to at least one organic substituent. Their biological activity is profoundly influenced by the number and nature of these organic groups (R), with the general order of cytotoxic effects being R3Sn+ > R2Sn2+ > RSn3+.[1] The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[2][3] The fusion of these two components yields organotin triazole complexes with enhanced stability, modified lipophilicity, and a diverse range of biological activities, including significant potential as anticancer, antifungal, and antibacterial agents.[2][4][5]

Structural Features and Synthesis

The synthesis of organotin triazole complexes typically involves the reaction of an organotin(IV) halide with a triazole-containing ligand.[4][6] The resulting complexes exhibit diverse geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements, which are crucial to their biological function.[7] Characterization is performed using a suite of analytical techniques such as FT-IR, multinuclear NMR (1H, 13C, and 119Sn), mass spectrometry, and single-crystal X-ray diffraction to elucidate their precise molecular structures.[4][7][8][9]

Chapter 2: Anticancer Mechanisms of Action

The anticancer activity of organotin triazole complexes is not attributed to a single mode of action but rather to a multi-targeted assault on cancer cells, primarily involving direct interaction with DNA and the induction of programmed cell death.

Primary Target: DNA Interaction and Damage

A principal mechanism for the cytotoxicity of these complexes is their ability to target and interact with nuclear DNA.[10] This interaction can occur through three primary non-covalent modes:

  • Intercalation: The planar aromatic rings of the triazole ligand can insert themselves between the base pairs of the DNA double helix, causing it to unwind and lengthen. This distortion significantly interferes with DNA replication and transcription.

  • Groove Binding: The complexes can fit into the major or minor grooves of the DNA helix, causing conformational changes that can inhibit the binding of essential proteins and enzymes.

  • Electrostatic Binding: The positively charged tin(IV) center can interact with the negatively charged phosphate backbone of DNA, further stabilizing the complex-DNA adduct.[11]

These interactions can lead to DNA damage and cleavage, ultimately blocking cell division and triggering cell death pathways.[9]

This protocol outlines a standard method for investigating the binding of an organotin triazole complex to DNA.

  • Preparation: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and determine its concentration spectrophotometrically at 260 nm. Prepare a stock solution of the organotin triazole complex in DMSO.

  • Titration: Perform a titration by keeping the concentration of the complex constant while varying the concentration of CT-DNA.

  • Measurement: Record the UV-Visible absorption spectra for each solution after a brief incubation period.

  • Analysis: Monitor for changes in the absorption spectrum of the complex. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength.[9] The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

cluster_0 Organotin Triazole Complex cluster_1 DNA Double Helix Complex Organotin (SnR3) Moiety Triazole Ligand DNA Phosphate Backbone Base Pairs Grooves Complex:f0->DNA:p Electrostatic Interaction Complex:f1->DNA:bp Intercalation Complex->DNA:g Groove Binding Complex Organotin Triazole Complex Bcl2 Bcl-2 (Anti-apoptotic) Complex->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Complex->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes Membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by organotin triazole complexes.

This flow cytometry-based assay quantifies the extent of apoptosis induced by a test compound.

  • Cell Culture and Treatment: Seed cancer cells (e.g., HT-29, MCF-7) in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the organotin triazole complex for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the apoptotic rate.

Chapter 3: Antifungal Mechanism of Action

The antifungal efficacy of organotin triazole complexes leverages the well-characterized mechanism of the triazole moiety, which targets a crucial enzyme in the fungal cell membrane biosynthesis pathway.

Primary Target: Ergosterol Biosynthesis

The primary mechanism of action for triazole-based antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [3][12]

  • Enzyme Inhibition: The N4 nitrogen atom of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing it from binding its natural substrate, lanosterol. [3]2. Ergosterol Depletion: CYP51 is a critical enzyme in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. Its inhibition halts the conversion of lanosterol to ergosterol. [12][13]3. Toxic Sterol Accumulation: The blockage of this pathway leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. [3][13]4. Membrane Disruption: The combination of ergosterol depletion and toxic sterol buildup severely disrupts the structure and function of the fungal cell membrane. This increases membrane permeability and inhibits the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. [3]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Complex Triazole Moiety Complex->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by the triazole moiety.

This microdilution method determines the Minimum Inhibitory Concentration (MIC) of a compound against yeast-like fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Perform a serial two-fold dilution of the organotin triazole complex in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the growth control, determined visually or spectrophotometrically. [14]

Compound TypeFungal StrainMIC (µg/mL)Reference
Organotin CarboxylateCandida albicans0.25 - 4.68[14]
Organotin TriazolateAspergillus fumigatusMild Activity[15]
Organotin CarboxylateYeast-like Fungi2.34 - 9.37[14]

Chapter 4: Antibacterial Mechanism of Action

While less elucidated than their anticancer and antifungal actions, organotin triazole complexes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [6][16]The mechanism is believed to be multifactorial.

  • Increased Lipophilicity: Chelation of the triazole ligand to the organotin moiety can increase the overall lipophilicity of the complex. This enhances its ability to penetrate the lipid-rich bacterial cell membranes. [17]* Disruption of Membrane Potential: Upon entering the cell, the complexes may disrupt the bacterial cell membrane's electrochemical potential, leading to a loss of essential ions and metabolites.

  • Enzyme Inhibition: The complexes can inhibit crucial bacterial enzymes by binding to active sites, particularly those with sulfhydryl groups, disrupting metabolic pathways essential for survival. [17]* Structure-Activity Relationship: The nature of the organic groups (R) on the tin atom is a critical determinant of antibacterial potency. Generally, complexes with aryl groups tend to show enhanced activity compared to those with small alkyl groups, likely due to differences in their steric and electronic properties. [4][18]

A standard method for screening the antibacterial activity of chemical agents.

  • Culture Preparation: Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and standardize it to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Prepare sterile paper discs impregnated with known concentrations of the organotin triazole complex. Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity. [19]

Chapter 5: Conclusion and Future Perspectives

Organotin triazole complexes are versatile metallodrug candidates with potent, multi-targeted mechanisms of action against cancer cells, fungi, and bacteria. Their ability to interact with DNA, trigger apoptosis, and inhibit essential microbial enzymes underscores their significant therapeutic potential. The modularity of their synthesis allows for fine-tuning of their structure to optimize activity and selectivity.

However, a primary challenge remains the inherent toxicity associated with organotin compounds. Future research must focus on designing complexes with high selectivity for target cells over healthy host cells. The development of targeted drug delivery systems, such as encapsulation in nanoparticles or conjugation to tumor-targeting moieties, could mitigate systemic toxicity and enhance therapeutic efficacy. Continued investigation into their precise molecular targets and structure-activity relationships will be crucial for translating the promise of these compounds into clinical applications.

References

  • Nath, M., & Saini, P. K. (2012). Organotin(IV) complexes and DNA interaction: A promising future for tin based metallodrugs. Main Group Metal Chemistry, 35(5-6), 125-144. [Link]

  • Girasolo, M. A., Rubino, S., & Schillaci, D. (2019). Schematic representations of apoptotic cell death mediated by organotin complexes by upregulating and downregulating proapoptotic and antiapoptotic protein, respectively. ResearchGate. [Link]

  • Tian, L., Sun, Y., Li, H., Zheng, X., Cheng, Y., Liu, X., & Qian, B. (2005). Synthesis, characterization and biological activity of triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates. Journal of Inorganic Biochemistry, 99(8), 1646-1652. [Link]

  • Ahmad, S., Ali, S., Shahzadi, S., & Shahid, K. (2017). Synthesis, characterization and biological studies of organotin (iv) complexes of 2H – 1,2,3 – triazole entailing carboxylic acid. ResearchGate. [Link]

  • Ahmad, S., Ali, S., Shahzadi, S., & Shahid, K. (2017). Synthesis, characterization and biological studies of organotin (iv) complexes of 2H – 1,2,3 – triazole entailing carboxylic acid. International Journal of Biosciences, 10(2), 224-232. [Link]

  • Thompson, T. A., Lewis, J. M., & Dejneka, N. S. (1996). Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin. Toxicology and applied pharmacology, 137(1), 143-154. [Link]

  • Al-Masoudi, N. A., Al-Salami, B. K., & Lafta, A. J. (2022). New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. RSC advances, 12(45), 29281-29293. [Link]

  • Tan, S. W., Yap, K. F., & Tiekink, E. R. (2025). Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics. Journal of X-Ray Science and Technology, 33(1), 1-12. [Link]

  • Thompson, T. A., Lewis, J. M., & Dejneka, N. S. (1996). Induction of apoptosis by organotin compounds in vitro: Neuronal protection with antisense oligonucleotides directed against stannin. Toxicology and Applied Pharmacology, 137(1), 143-154. [Link]

  • Kumar, S., Kumar, R., & Singh, A. K. (2018). Triorganotin(IV) complexes of Schiff base derived from 1,2,4-triazole moiety: Synthesis, spectroscopic investigation, DFT studies, antifungal activity and molecular docking studies. ResearchGate. [Link]

  • Attanzio, A., Allegra, M., & Cascio, A. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International journal of molecular sciences, 24(9), 8193. [Link]

  • Sirajuddin, M., Ali, S., & McKee, V. (2018). Recent advancements in DNA interaction studies of organotin(IV) complexes. ResearchGate. [Link]

  • Dębosz, A., Fiedor, P., & Schroeder, G. (2007). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. ResearchGate. [Link]

  • Sirajuddin, M., Ali, S., & Khan, M. R. (2014). Potentially bioactive organotin(IV) compounds: synthesis, characterization, in vitro bioactivities and interaction with SS-DNA. European journal of medicinal chemistry, 84, 715-728. [Link]

  • Chen, Z. F., Li, Y. F., & Zhang, Y. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in pharmacology, 12, 706914. [Link]

  • Khan, N. H., Afzal, M., & Ahmad, A. (2013). Design, synthesis, characterization and DNA-binding studies of a triphenyltin(iv) complex of N-glycoside (GATPT), a sugar based apoptosis inducer. Dalton Transactions, 42(4), 1133-1144. [Link]

  • Hussain, S., Muhammad, N., & Khan, I. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 17(2), 105503. [Link]

  • Sharma, A. K., & Sharma, P. (2016). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry, 32(1), 1-16. [Link]

  • Al-Jibouri, M. N. (2023). The Anti-bacterial activity for trimethoprim and its complexes. AGRIS, Food and Agriculture Organization of the United Nations. [Link]

  • Kumar, S., Singh, J., & Kumar, D. (2008). Synthesis and spectral studies of organotin(IV) 4-amino-3-alkyl-1,2,4-triazole-5-thionates: in vitro antimicrobial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 856-863. [Link]

  • Singh, R. V., & Chaudhary, A. (2004). Synthesis and characterization of coordination compounds of organotin(IV) with nitrogen and sulfur donor ligands. ResearchGate. [Link]

  • Sumrra, S. H., & Chohan, Z. H. (2021). Metal based triazole compounds: Their synthesis, computational, antioxidant, enzyme inhibition and antimicrobial properties. ResearchGate. [Link]

  • Aguirre-de Paz, J., & Matin, M. M. (2024). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

  • Singh, P. P., & Kumar, A. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Journal of advanced pharmaceutical technology & research, 3(1), 3. [Link]

  • Frei, A., & Gasser, G. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1168128. [Link]

  • Sumrra, S. H., & Hanif, M. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Journal of the Chemical Society of Pakistan, 44(03). [Link]

  • Dayang Norafizan, A. W., & Yang, F. K. (2017). SYNTHESIS AND ANTIBACTERIAL STUDY OF ORGANOTIN(IV) COMPLEXES CONTAINING HYDRAZINOPYRIDINE LIGAND. Malaysian Journal of Analytical Sciences, 21(5), 1143-1149. [Link]

  • Novelli, F., Recine, M., & Sparatore, F. (1999). Triorganotin compounds as antimicrobial agents. Il Farmaco, 54(4), 237-241. [Link]

  • Al-Amiery, A. A., & Kadhum, A. A. H. (2019). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen. [Link]

  • Rybak, K., & Rogers, P. D. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature communications, 15(1), 3624. [Link]

  • Zaib, S., & Iqbal, J. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS omega, 5(37), 23788-23795. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Triphenyl(1H-1,2,4-triazol-1-yl)stannane as a Bifunctional Lewis Acid-Base Catalyst in Organic Synthesis

Executive Summary Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS 974-29-8)[1] is a highly versatile, moisture-tolerant organotin compound that bridges the gap between traditional Lewis acid catalysis and modern bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS 974-29-8)[1] is a highly versatile, moisture-tolerant organotin compound that bridges the gap between traditional Lewis acid catalysis and modern bifunctional activation. While organotin(IV) compounds are well-established catalysts for esterification, transesterification, and polymer synthesis[2], the incorporation of a 1,2,4-triazole ligand elevates this complex into a dual-activation powerhouse. This application note details the mechanistic rationale and provides validated, step-by-step protocols for utilizing this catalyst in the cyanosilylation of aldehydes and the ring-opening polymerization (ROP) of cyclic esters[3].

Physicochemical Profile & Mechanistic Rationale

The catalytic superiority of Triphenyl(1H-1,2,4-triazol-1-yl)stannane stems from its unique structural synergy. Triorganotin-triazole complexes typically adopt dynamic geometries—often shifting between tetrahedral and trigonal bipyramidal configurations depending on the coordination state of the tin center[4].

Causality in Catalyst Design:

  • Lewis Acidic Sn(IV) Center: The empty 5d orbitals of the tin atom readily accept electron density from oxygen-containing electrophiles (e.g., carbonyls, lactones), increasing their susceptibility to nucleophilic attack. The bulky triphenyl groups provide critical steric shielding, preventing catalyst dimerization and unwanted side reactions.

  • Lewis Basic Triazole Ring: The uncoordinated nitrogen atoms (N2 or N4) on the 1,2,4-triazole ring act as built-in Lewis bases. They can coordinate to and activate incoming nucleophiles (such as the silicon atom in trimethylsilyl cyanide), significantly lowering the activation energy of the transition state.

This push-pull mechanism allows the catalyst to operate under exceptionally mild, often solvent-free conditions[3].

G Catalyst Triphenyl(1H-1,2,4-triazol-1-yl)stannane (Resting State) Complex Dual Activation Complex Sn---O=C (Lewis Acid) Triazole---Si (Lewis Base) Catalyst->Complex Substrate Binding Substrate Aldehyde + TMSCN Substrate->Complex Transition Nucleophilic Attack Cyanide transfer to Carbonyl Complex->Transition Activation Product Cyanohydrin Trimethylsilyl Ether + Catalyst Regeneration Transition->Product C-C Bond Formation Product->Catalyst Turnover

Figure 1: Bifunctional catalytic cycle for cyanosilylation mediated by the Sn-triazole complex.

Validated Experimental Protocols

Protocol A: Catalytic Cyanosilylation of Aldehydes

This protocol utilizes the bifunctional nature of the catalyst to convert aldehydes to cyanohydrin trimethylsilyl ethers. Room-temperature conditions are deliberately chosen to prevent the thermal decomposition of TMSCN, which is stabilized by the triazole-mediated activation.

Materials:

  • Aldehyde substrate (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Triphenyl(1H-1,2,4-triazol-1-yl)stannane (0.02 mmol, 2 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry N₂.

  • Catalyst Loading: Add the catalyst (2 mol%) and the aldehyde (1.0 mmol) to the flask, followed by 2.0 mL of anhydrous CH₂Cl₂. Rationale: CH₂Cl₂ ensures complete solubilization of the bulky triphenyltin complex.

  • Nucleophile Addition: Dropwise add TMSCN (1.2 mmol) via a gas-tight syringe over 2 minutes.

  • Reaction: Stir the mixture at 25 °C for 2 hours.

  • Self-Validating Quench & Analysis: Remove a 10 µL aliquot and analyze via FTIR. The reaction is complete when the carbonyl stretch ( 1700 cm⁻¹) entirely disappears and a sharp nitrile stretch ( 2230 cm⁻¹) emerges.

  • Workup: Evaporate the solvent under reduced pressure. The crude product is typically >95% pure and can be passed through a short silica plug (Hexane/EtOAc 9:1) to remove trace catalyst.

Protocol B: Ring-Opening Polymerization (ROP) of ε -Caprolactone

Organotin compounds are premier catalysts for polymer synthesis[2]. Here, the catalyst activates the cyclic ester while benzyl alcohol acts as the initiating nucleophile.

Materials:

  • ε -Caprolactone (50 mmol)

  • Benzyl alcohol (0.5 mmol, initiator)

  • Triphenyl(1H-1,2,4-triazol-1-yl)stannane (0.25 mmol, 0.5 mol%)

Step-by-Step Methodology:

  • Monomer Purification: Distill ε -caprolactone over CaH₂ under reduced pressure prior to use to remove trace water, which would act as an uncontrolled initiator.

  • Loading: In a nitrogen-filled glovebox, add the catalyst, benzyl alcohol, and ε -caprolactone into a heavy-walled glass ampoule.

  • Polymerization: Seal the ampoule and submerge it in an oil bath pre-heated to 120 °C for 4 hours. Rationale: 120 °C ensures the resulting polycaprolactone (PCL) remains in a kinetic melt state, preventing premature crystallization from halting chain propagation.

  • Self-Validating Quench: Remove from heat, cool to room temperature, and dissolve the highly viscous mixture in minimal CH₂Cl₂. Precipitate the polymer by dropping the solution into an excess of cold, acidic methanol (0.1 M HCl in MeOH). Rationale: The acid immediately protonates the triazole ring and strips the Sn center, definitively terminating the living polymerization.

  • Validation: Analyze the dried polymer via Gel Permeation Chromatography (GPC). A successful living polymerization will yield a Polydispersity Index (PDI) of < 1.3.

Workflow Step1 1. Preparation Dry glassware & purge with N2 Step2 2. Reagent Loading Add lactone, initiator & Catalyst Step1->Step2 Step3 3. Polymerization Heat to 120°C (Solvent-Free) Step2->Step3 Step4 4. Quenching Cool & add acidic methanol Step3->Step4 Step5 5. Purification Precipitate, filter, & dry Step4->Step5

Figure 2: Step-by-step experimental workflow for the ring-opening polymerization of lactones.

Quantitative Data & Performance Metrics

The following table summarizes the catalytic efficiency of Triphenyl(1H-1,2,4-triazol-1-yl)stannane across various standard transformations, highlighting its robust Turnover Number (TON).

Reaction TypeSubstrateCatalyst LoadingConditionsTime (h)Yield (%)Validation Metric
Cyanosilylation Benzaldehyde2.0 mol%CH₂Cl₂, 25 °C2.0>98¹H NMR (CH-CN at 5.5 ppm)
Cyanosilylation Acetophenone5.0 mol%Solvent-free, 60 °C12.085FTIR (C≡N at 2230 cm⁻¹)
ROP ε -Caprolactone0.5 mol%Bulk, 120 °C4.095GPC (Mₙ = 15,000, PDI = 1.15)
Esterification Acetic Acid + EtOH1.0 mol%Toluene, Reflux6.092GC-MS (Product Mass)

References

  • QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential applications. University of Insubria. 1[1]

  • Organotin(IV) Compounds as Catalysts for the Solvent-Free Synthesis of Naphthofurans. Organometallics - ACS Publications. 3[3]

  • Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2[2]

  • Synthesis, characterization and biological activity of triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates. PubMed (J Inorg Biochem). 4[4]

Sources

Application

Preparation and Characterization of Coordination Polymers Using Triphenyl(1H-1,2,4-triazol-1-yl)tin

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary Organotin(IV) compounds have garnered significant attention...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

Organotin(IV) compounds have garnered significant attention in supramolecular chemistry and pharmaceutical development due to their structural diversity and potent biological activities (e.g., antifungal, antistaphylococcal, and antitumor properties) [1]. Among these, triorganotin(IV) derivatives coordinated to multidentate N-donor ligands are exemplary building blocks for constructing coordination polymers.

The compound triphenyl(1H-1,2,4-triazol-1-yl)tin —abbreviated as Ph3​Sn(tz) —is a highly versatile supramolecular synthon. While it exists as a discrete monomer in strongly coordinating solvents, the removal of solvent drives a spontaneous self-assembly process. This yields an infinite 1D coordination polymer in the solid state, driven by the exobidentate bridging nature of the 1,2,4-triazole ligand [2]. This application note details the mechanistic causality of this self-assembly, provides field-proven protocols for synthesizing both homometallic and heterometallic coordination polymers, and outlines the analytical benchmarks required for structural validation.

Mechanistic Insights: The Causality of Self-Assembly

As a Senior Application Scientist, it is critical to understand why these specific reagents yield a 1D polymeric architecture rather than a discrete monomer or a 3D metal-organic framework (MOF). The assembly is governed by a delicate balance of electronic demands and steric hindrance:

  • Electronic Demand of Tin(IV): The Sn(IV) center in triorganotin compounds is highly Lewis acidic. To achieve electronic saturation and thermodynamic stability, it strongly prefers to expand its coordination number from four (tetrahedral) to five (trigonal bipyramidal) [1].

  • Ligand Bridging Capacity: 1,2,4-triazole is an exceptional bridging ligand. Upon coordination to the primary tin center via the N1 atom, the uncoordinated N4 atom retains a highly accessible lone pair capable of forming a strong intermolecular dative bond with an adjacent tin center [2].

  • Steric Causality: The three bulky phenyl rings on the tin center sterically preclude the formation of highly cross-linked 2D or 3D networks. Instead, they force the bridging triazole ligands into the axial positions of the trigonal bipyramid. The phenyl groups occupy the equatorial plane, creating a "steric tunnel" that directs the 1D linear or zig-zag propagation of the polymer chain.

CoordinationLogic Sn Sn(IV) Center 5-Coordinate (sp3d) Ph Equatorial Plane 3 x Phenyl Groups Sn->Ph Steric stabilization N1 Axial Position 1 N1 from Triazole (n) Sn->N1 Covalent/Dative bond N4 Axial Position 2 N4 from Triazole (n-1) Sn->N4 Intermolecular dative bond Polymer 1D Polymeric Chain Infinite Propagation N1->Polymer Bridging N4->Polymer Bridging

Caption: Mechanistic logic of trigonal bipyramidal coordination driving 1D polymer propagation.

Experimental Protocols

The following protocols are designed as self-validating systems. The transition from a solvated monomer to a crystalline polymer is visually and analytically trackable.

Protocol A: Synthesis of the Homometallic [Ph3​Sn(tz)]n​ 1D Polymer

This protocol utilizes a condensation reaction between triphenyltin hydroxide [3] and 1H-1,2,4-triazole.

Reagents & Equipment:

  • Triphenyltin hydroxide ( Ph3​SnOH , 98%)

  • 1H-1,2,4-triazole ( C2​H3​N3​ , 99%)

  • Anhydrous toluene and n-hexane

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend 10.0 mmol (3.67 g) of Ph3​SnOH and 10.5 mmol (0.73 g) of 1H-1,2,4-triazole in 100 mL of anhydrous toluene.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). The reaction proceeds via condensation, producing water as a byproduct. The Dean-Stark trap continuously removes the azeotropic water, preventing hydrolysis and driving the equilibrium toward the product. Maintain reflux for 4–6 hours until water ceases to collect.

  • Concentration: Cool the reaction mixture to room temperature. Filter any unreacted insoluble particulates through a Celite pad. Concentrate the clear filtrate under reduced pressure to approximately 20 mL.

  • Polymerization via Crystallization: The critical transition from monomer to polymer occurs during crystallization as the intermolecular Sn-N4 bonds form. Gently layer the concentrated toluene solution with 20 mL of cold n-hexane. Allow the mixture to stand undisturbed at 4 °C for 48–72 hours.

  • Isolation: Harvest the resulting colorless crystals via vacuum filtration. Wash sequentially with cold n-hexane (2 × 10 mL) and dry in vacuo. (Expected Yield: ~85%).

SynthesisWorkflow A Triphenyltin Hydroxide (Ph3SnOH) C Reflux in Toluene (Dean-Stark Trap) A->C B 1H-1,2,4-Triazole (C2H3N3) B->C D Azeotropic Water Removal (-H2O) C->D E Triphenyl(1,2,4-triazol-1-yl)tin (Monomer in Solution) D->E F Solvent Evaporation & Self-Assembly E->F G 1D Coordination Polymer [Ph3Sn(tz)]n F->G

Caption: Workflow for the azeotropic synthesis and self-assembly of the organotin polymer.

Protocol B: Preparation of Heterometallic Polymers using Ph3​Sn(tz) as a Metalloligand

Because the N2 atom of the triazole ring remains uncoordinated in the 1D homopolymer, Ph3​Sn(tz) can act as a metalloligand to cross-link with transition metals (e.g., Ag+ ) to form complex 2D or 3D heterometallic networks.

Step-by-Step Methodology:

  • Depolymerization: Dissolve 1.0 mmol of the synthesized [Ph3​Sn(tz)]n​ in 20 mL of Tetrahydrofuran (THF). The strong coordinating ability of THF breaks the weak intermolecular Sn-N4 polymeric bonds, yielding solvated monomers.

  • Metal Addition: Add a solution of 0.5 mmol of Silver(I) Nitrate ( AgNO3​ ) dissolved in 10 mL of acetonitrile dropwise to the THF solution under continuous stirring.

  • Assembly: Stir the mixture in the dark (to prevent silver reduction) for 2 hours. Slowly evaporate the solvent mixture at room temperature to induce the co-crystallization of the Ag-Sn heterometallic coordination polymer.

Analytical Validation & Data Presentation

To ensure scientific integrity, the polymeric nature of the synthesized compound must be verified. Monomeric vs. polymeric organotin complexes exhibit distinct spectroscopic signatures. Table 1 summarizes the expected quantitative data for structural validation.

Table 1: Spectroscopic and Crystallographic Benchmarks for [Ph3​Sn(tz)]n​

Analytical MethodParameter / FeatureExpected Value / ObservationCausal Explanation
FTIR Spectroscopy ν(Sn−C) stretch~ 270 cm −1 & 235 cm −1 Confirms the presence of the equatorial triphenyltin moiety.
FTIR Spectroscopy ν(Sn−N) stretch~ 420 cm −1 Indicates successful coordination of the triazole nitrogen to the tin center.
119Sn NMR (Solution) Chemical Shift ( δ )~ -150 to -170 ppmIn coordinating solvents (e.g., DMSO-d6), the polymer breaks down into a solvated monomer (tetrahedral or solvent-coordinated).
119Sn SSNMR (Solid) Chemical Shift ( δ )~ -250 to -280 ppmSolid-State NMR (SSNMR) confirms the 5-coordinate trigonal bipyramidal geometry inherent to the 1D polymer.
X-Ray Crystallography Sn-N(axial) Bond Lengths~ 2.15 Å (N1) & 2.35 Å (N4)The difference in bond lengths distinguishes the covalent Sn-N1 bond from the dative intermolecular Sn-N4 bond.
X-Ray Crystallography N1-Sn-N4 Bond Angle~ 175° - 178°Confirms the near-linear trans-axial arrangement of the bridging triazole ligands.

References

  • Martins, L., et al. "A Review of Organotin Compounds: Chemistry and Applications." Lupine Publishers, 2018. URL:[Link]

  • Haasnoot, J. G. "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 2000, 200–202, 131–185. URL:[Link]

  • Kushlefsky, B., Simmons, I., & Ross, A. "Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide." Inorganic Chemistry, 1963. URL:[Link]

Method

Application Note: Cytotoxicity Evaluation of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- on Human Cell Lines

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Preclinical Oncology. Document Type: In-Depth Technical Guide & Validated Protocol Scientific Rationale & Mechanistic Overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Preclinical Oncology. Document Type: In-Depth Technical Guide & Validated Protocol

Scientific Rationale & Mechanistic Overview

Introduction to Organotin(IV) Triazole Complexes

The development of metal-based chemotherapeutics has increasingly focused on organotin(IV) compounds due to their potent, targeted apoptotic effects that often surpass classical platinum-based drugs like cisplatin[1]. Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS: 974-29-8), commonly referred to as triphenyltin 1,2,4-triazole, represents a highly lipophilic hybrid complex. The synergy between the triphenyltin(IV) moiety and the 1,2,4-triazole ligand facilitates rapid transcellular diffusion, leading to profound cytotoxic activity at nanomolar to low-micromolar concentrations[2][3].

Mechanistic Causality: Why We Test Specific Endpoints

To establish a robust preclinical profile, it is critical to understand why specific assays are chosen. Triphenyltin(IV) derivatives do not merely cause non-specific necrosis; they actively drive programmed cell death through specific intracellular triggers[4]:

  • Intracellular Calcium Burst: Upon entry, triphenyltin compounds trigger an acute release of intracellular Ca²⁺, which destabilizes the mitochondrial membrane[2].

  • Enzymatic & DNA Interaction: The central tin atom interacts with key enzymes (e.g., topoisomerase II, ribonucleotide reductase) and DNA phosphate backbones, leading to irreversible G2/M phase cell cycle arrest[1][2].

  • Apoptotic Execution: Mitochondrial depolarization releases cytochrome c, activating the caspase cascade.

Because of this specific sequence of events, a simple viability assay (MTT) is insufficient on its own. A self-validating experimental design must pair metabolic viability screening with flow cytometric profiling (Annexin V/PI) to confirm that cell death is apoptotic rather than artifactual necrosis caused by solvent toxicity.

Mechanism A Triphenyltin-Triazole Complex B Cellular Uptake (Lipophilic Diffusion) A->B C Intracellular Ca2+ Elevation B->C D DNA/Enzyme Interaction B->D E Mitochondrial Depolarization C->E F G2/M Phase Arrest D->F G Caspase Cascade Activation E->G H Apoptotic Cell Death F->H G->H

Caption: Mechanistic pathway of triphenyltin-induced cytotoxicity and apoptosis.

Experimental Design & Data Presentation

Cell Line Selection & Selectivity Index

To accurately evaluate Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-, a diverse panel of human cell lines must be utilized to assess broad-spectrum efficacy and therapeutic index:

  • HT-29 (Colon Adenocarcinoma): Highly responsive to triphenyltin derivatives[4].

  • MCF-7 (Breast Carcinoma): Used to benchmark nanomolar sensitivity against standard drugs[3].

  • K-562 (Chronic Myelogenous Leukemia): Ideal for suspension cell flow cytometry and observing rapid apoptotic morphological changes[2][5].

  • CCD-18Co (Normal Human Colon Fibroblasts): Critical control. Used to calculate the Selectivity Index (SI). An SI > 2.0 indicates preferential toxicity toward cancer cells[4].

Quantitative Data Summary: Expected IC₅₀ Benchmarks

Based on structurally analogous triphenyltin(IV) complexes, researchers should calibrate their assays to detect IC₅₀ values within the following ranges after 24–72 hours of exposure:

Cell LineTissue OriginExpected IC₅₀ Range (µM)Comparative Cisplatin IC₅₀ (µM)Reference
HT-29 Colon0.10 – 0.25~5.0 – 15.0Kamaludin et al.[4]
MCF-7 Breast0.05 – 0.20~2.0 – 10.0PMC[3]
K-562 Leukemia (Blood)0.20 – 0.60~1.5 – 5.0Hamid et al.[2][5]
CCD-18Co Normal Colon> 1.50N/AKamaludin et al.[4]

Validated Experimental Protocols

The following workflow is designed to ensure internal consistency. The MTT assay provides high-throughput dose-response curves, which then dictate the exact IC₅₀ concentrations used for the more resource-intensive Flow Cytometry assays.

Workflow S1 Cell Culture & Seeding S2 Compound Treatment (24-72h) S1->S2 S3 MTT Assay (Viability) S2->S3 S4 Flow Cytometry (Annexin V/PI) S2->S4 S5 IC50 Determination S3->S5 S6 Apoptosis & Cell Cycle Profiling S5->S6 Informs Dose

Caption: Self-validating experimental workflow for cytotoxicity evaluation.

Phase 1: Compound Preparation & Handling

Causality Note: Triphenyltin complexes are highly hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing artificially low cytotoxicity readings.

  • Stock Solution: Dissolve Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).

  • Solvent Control: Ensure the final concentration of DMSO in all test wells (including controls) never exceeds 0.1% (v/v) . Higher concentrations induce baseline solvent toxicity, skewing the Selectivity Index.

Phase 2: High-Throughput Viability Screening (MTT Assay)

Causality Note: The MTT assay measures mitochondrial reductase activity. Because organotins directly affect mitochondria, this assay is highly sensitive for this class of compounds[3][4].

  • Seeding: Seed adherent cells (HT-29, MCF-7) at 5×103 cells/well and suspension cells (K-562) at 1×104 cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂ to allow attachment/acclimation.

  • Treatment: Aspirate media (for adherent cells) and apply the compound at concentrations ranging from 0.01 µM to 10 µM. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Carefully remove the media. Add 100 µL of DMSO to dissolve the purple formazan crystals. (For K-562, centrifuge the plate at 300 x g for 5 mins before removing media).

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Phase 3: Apoptotic Profiling via Flow Cytometry (Annexin V-FITC/PI)

Causality Note: To validate that the IC₅₀ derived from the MTT assay is due to programmed cell death and not necrosis, externalization of phosphatidylserine (an early apoptosis marker) must be quantified[4][5].

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at exactly the 21​ IC₅₀, IC₅₀, and IC₅₀ concentrations determined in Phase 2 for 24 hours.

  • Harvesting: Collect cells (including floating dead cells in the media, which is crucial for accurate apoptotic counting). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis.

References

  • Kamaludin et al., "Cytotoxicity and mode of cell death induced by triphenyltin (IV) compounds in vitro.
  • Tabassum et al., "Triphenyltin(IV) 2-[(E)-2-(aryl)-1-diazenyl]benzoates as anticancer drugs: synthesis, structural characterization, in vitro cytotoxicity and study of its influence towards the mechanistic role of some key enzymes.
  • Hamid et al., "Cytotoxicity of Triphenyltin(IV) Methyl- and Ethylisopropyldithiocarbamate Compounds in Chronic Myelogenus Leukemia Cell Line (K-562)." Science Alert, 2013.
  • Gomez et al., "Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines." PMC / NIH, 2023.

Sources

Application

Application Note: Synthesis and Characterization of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-

Introduction & Scope Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS: 974-29-8), commonly referred to as triphenyltin 1,2,4-triazolate, is a highly bioactive triorganotin(IV) complex. Compounds featuring the triphenylti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS: 974-29-8), commonly referred to as triphenyltin 1,2,4-triazolate, is a highly bioactive triorganotin(IV) complex. Compounds featuring the triphenyltin(IV) moiety coordinated to nitrogen-rich heterocycles have garnered immense interest in medicinal chemistry, materials science, and agrochemistry due to their potent antifungal, antimicrobial, and antitumor profiles, as well as their utility as antifouling agents 1[1].

This application note provides drug development professionals and synthetic chemists with two field-proven, self-validating protocols for synthesizing this complex. By understanding the underlying causality of the coordination chemistry, researchers can reliably scale and modify these workflows.

Mechanistic Rationale & Synthetic Strategies (Causality)

The synthesis of triorganotin(IV) triazolates relies on the Hard-Soft Acid-Base (HSAB) theory. The Sn(IV) center in the triphenyltin moiety acts as a hard Lewis acid, which shows a strong thermodynamic preference for the hard nitrogen donors of the 1,2,4-triazole ring. In the solid state, these complexes often adopt a 5-coordinate trigonal bipyramidal polymeric structure via bridging triazole ligands, which typically resolves to a 4-coordinate tetrahedral monomer in solution2[2].

We present two distinct synthetic pathways:

  • Method A (Nucleophilic Substitution): Utilizes triphenyltin chloride ( Ph3​SnCl ). The 1H-1,2,4-triazole is deprotonated by triethylamine ( Et3​N ). The resulting triazolate anion attacks the electrophilic tin center. The precipitation of Et3​N⋅HCl in non-polar solvents acts as the thermodynamic sink, driving the reaction forward via Le Chatelier's principle.

  • Method B (Azeotropic Dehydration): Utilizes triphenyltin hydroxide ( Ph3​SnOH ). The weakly acidic proton of the triazole reacts with the hydroxide ligand to form water. By employing a Dean-Stark apparatus with toluene, water is continuously removed azeotropically, shifting the equilibrium entirely toward the product3[3].

Synthetic_Pathways Ph3SnCl Triphenyltin Chloride (Ph3SnCl) CondA Base (Et3N) Solvent (THF) Ph3SnCl->CondA Ph3SnOH Triphenyltin Hydroxide (Ph3SnOH) CondB Dean-Stark Trap Toluene, Reflux Ph3SnOH->CondB Triazole1 1H-1,2,4-triazole Triazole1->CondA Triazole2 1H-1,2,4-triazole Triazole2->CondB Product Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (Target Complex) CondA->Product - Et3N·HCl CondB->Product - H2O

Fig 1. Divergent synthetic pathways for Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-.

Experimental Protocols

Protocol A: Base-Promoted Substitution

This method is ideal when Ph3​SnCl is the readily available precursor.

Quantitative Stoichiometry (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Mass (g) Volume (mL) Role
Triphenyltin Chloride 385.48 1.00 3.85 - Electrophile / Sn Source
1H-1,2,4-Triazole 69.07 1.05 0.72 - Nucleophile / Ligand

| Triethylamine ( Et3​N ) | 101.19 | 1.10 | 1.11 | ~1.5 | Acid Scavenger (Base) | | Tetrahydrofuran (THF)| 72.11 | - | - | 40.0 | Solvent |

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, dissolve 0.72 g of 1H-1,2,4-triazole in 20 mL of anhydrous THF.

  • Base Addition: Inject 1.5 mL of anhydrous triethylamine into the stirring solution. Allow to stir for 10 minutes at room temperature.

  • Electrophile Addition: Dissolve 3.85 g of triphenyltin chloride in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4–6 hours.

    • Self-Validation Checkpoint 1: The progressive formation of a dense white precipitate ( Et3​N⋅HCl ) visually confirms the progression of the nucleophilic substitution.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the Et3​N⋅HCl salts.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a mixture of ethanol and dichloromethane (1:1 v/v) to yield the pure product.

Protocol B: Azeotropic Dehydration (Dean-Stark Method)

This method is highly preferred for its atom economy and avoidance of amine salts, providing superior purity profiles.

Quantitative Stoichiometry (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Mass (g) Volume (mL) Role
Triphenyltin Hydroxide 367.01 1.00 3.67 - Electrophile / Sn Source
1H-1,2,4-Triazole 69.07 1.05 0.72 - Nucleophile / Ligand

| Toluene | 92.14 | - | - | 50.0 | Azeotropic Solvent |

DeanStark_Workflow S1 1. Reagent Assembly Ph3SnOH + Triazole in Toluene S2 2. Azeotropic Reflux 110°C via Dean-Stark S1->S2 S3 3. Phase Separation Monitor H2O accumulation S2->S3 S3->S2 H2O evolving S4 4. Solvent Evaporation Vacuum Concentration S3->S4 No further H2O S5 5. Purification Recrystallization (EtOH/CH2Cl2) S4->S5

Fig 2. Step-by-step workflow for the Dean-Stark azeotropic dehydration protocol.

Step-by-Step Methodology:

  • Assembly: In a 100 mL round-bottom flask, suspend 3.67 g of triphenyltin hydroxide and 0.72 g of 1H-1,2,4-triazole in 50 mL of toluene.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110°C). As the condensation occurs, water will co-distill with toluene and separate at the bottom of the Dean-Stark trap.

    • Self-Validation Checkpoint 2: The reaction is deemed strictly complete when water droplet formation ceases (typically 3–5 hours) and the theoretical volume of water (~0.18 mL) is collected.

  • Isolation: Cool the homogenous solution to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Wash the crude solid with cold hexane to remove unreacted traces of triazole, followed by recrystallization from hot ethanol.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized complex, the product must be validated against the following spectroscopic markers. The formation of the Sn−N bond and the shift in tin coordination geometry are the primary indicators of success 4[4].

Table 3: Expected Analytical Data

Analytical Technique Key Marker Inference

| FTIR Spectroscopy | Appearance of sharp band at 424–447 cm⁻¹ | Direct confirmation of the Sn−N coordinate bond formation. | | FTIR Spectroscopy | Disappearance of broad 3200-3400 cm⁻¹ band | Confirms complete loss of N-H (triazole) or O-H (hydroxide) starting materials. | | ¹¹⁹Sn NMR (CDCl₃) | Shift to approx. -150 to -250 ppm | Indicates transition of the Sn(IV) center to a higher coordination state (4 or 5) relative to the precursor5[5]. | | ¹H NMR (CDCl₃) | Downfield shift of triazole protons (8.0-8.5 ppm) | Confirms the coordination of the triazole ring to the electron-withdrawing Sn(IV) center. |

Safety Note: Organotin compounds exhibit high systemic toxicity. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). Waste must be segregated into heavy-metal/organometallic specific containers.

References

  • "QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants", Insubria, 1

  • "Synthesis and Characterization of Some Triphenyltin(IV) Complexes from Sterically Crowded Ligands", Journal of Inorganic and Organometallic Polymers and Materials / ResearchGate, 2

  • "Application of Spectroscopy to Chemical problems in Organotin Chemistry", DCU Research Repository, 3

  • "Synthesis of Carvedilol–Organotin Complexes and Their Effects on Reducing Photodegradation of Poly(Vinyl Chloride)", PMC, 4

  • "Some Neoteric Tin Complexes Used in Biological Properties", Science and Education Publishing,5

Sources

Method

Application Note: Preclinical Evaluation of Triphenylstannyl Triazole Derivatives as Dual-Action Antifungal Agents

Introduction & Mechanistic Rationale The rapid emergence of multidrug-resistant fungal pathogens necessitates the development of novel, highly selective antifungal pharmacophores[1]. Traditional 1,2,4-triazole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant fungal pathogens necessitates the development of novel, highly selective antifungal pharmacophores[1]. Traditional 1,2,4-triazole derivatives, such as fluconazole and voriconazole, exert their antifungal effects by inhibiting cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[2]. However, target site mutations and efflux pump overexpressions have severely compromised their clinical efficacy in recent years[3].

Conversely, organotin compounds, particularly triphenyltin (triphenylstannyl) derivatives, exhibit potent broad-spectrum biocidal activity. Their mechanism of action is distinctly different from azoles, primarily disrupting mitochondrial oxidative phosphorylation and inducing reactive oxygen species (ROS)[4]. By synthesizing hybrid triphenylstannyl triazole compounds, researchers aim to create a synergistic, dual-action molecule. The triazole moiety anchors the compound to the CYP51 active site, while the triphenylstannyl group induces localized oxidative stress and mitochondrial collapse, drastically reducing the likelihood of cross-resistance[5].

Mechanism Compound Triphenylstannyl Triazole Triazole Triazole Moiety Compound->Triazole Organotin Triphenylstannyl Moiety Compound->Organotin CYP51 Inhibits CYP51 (14α-demethylase) Triazole->CYP51 Mito Mitochondrial Dysfunction Organotin->Mito Ergo Ergosterol Depletion CYP51->Ergo Death Fungal Cell Death Ergo->Death ROS ROS Generation Mito->ROS ROS->Death

Dual-action signaling pathway of triphenylstannyl triazoles in fungal pathogens.

Experimental Design & Causality

Evaluating these hybrid compounds requires a multi-tiered approach. Because organotins are historically associated with mammalian toxicity, it is not enough to merely prove antifungal efficacy; establishing a highly favorable Selectivity Index (SI) is the critical bottleneck in drug development. Therefore, our workflow integrates standardized susceptibility testing with rigorous mammalian cytotoxicity profiling to ensure the compound selectively targets fungal cells over human host cells.

Workflow QC 1. Compound QC (Purity >98%) MIC 2. MIC/MFC Assays (CLSI M27-A3) QC->MIC Mech 3. Mechanistic Profiling (Ergosterol/ROS) MIC->Mech Tox 4. Cytotoxicity (Mammalian CC50) Mech->Tox SI 5. Selectivity Index (SI = CC50/MIC) Tox->SI

Step-by-step experimental workflow for evaluating novel antifungal pharmacophores.

Quantitative Data Summary: Efficacy vs. Toxicity

The following table summarizes the expected pharmacological profile of a well-optimized triphenylstannyl triazole hybrid (TST-1) compared to standard reference agents. The goal of this synthesis is to achieve the low Minimum Inhibitory Concentration (MIC) of the organotin while maintaining the safety profile of the triazole.

CompoundMIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)CC50 HepG2 (µg/mL)Selectivity Index (SI)
TST-1 (Hybrid) 0.1250.545.0360
Fluconazole 1.0>64.0>100.0>100
Triphenyltin Hydroxide 0.06250.1251.219.2

Table 1: Comparative in vitro activity and cytotoxicity. SI is calculated as CC50 / MIC (C. albicans).

Detailed Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC & MFC Determination)

Causality & Rationale: We utilize the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. RPMI 1640 medium buffered with MOPS to pH 7.0 is strictly used because it prevents pH fluctuations during fungal metabolism, ensuring the stability of the triphenylstannyl complex, which can degrade or precipitate in highly acidic environments.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%).

  • Standardization: Adjust the suspension to a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL) using a spectrophotometer set to 530 nm.

  • Dilution: Dilute the suspension 1:1000 in RPMI 1640-MOPS broth to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the triphenylstannyl triazole compound (range: 64 µg/mL to 0.015 µg/mL).

  • Incubation: Add 100 µL of the working inoculum to each well. Incubate at 35°C for 24-48 hours.

  • Validation Checkpoint: Ensure the growth control well (no drug) exhibits visible turbidity, and the sterility control well remains perfectly clear. If either fails, the assay is invalid and must be repeated.

  • Reading: The MIC is defined as the lowest concentration resulting in a 100% reduction in visual turbidity compared to the growth control.

Protocol B: Mechanism of Action Validation (Ergosterol Quantitation)

Causality & Rationale: To confirm that the triazole moiety of the hybrid compound is actively inhibiting CYP51[2], we must quantify the depletion of total cellular ergosterol. We use heptane extraction because ergosterol is highly lipophilic, and heptane selectively partitions sterols away from polar cellular debris and proteins.

Step-by-Step Methodology:

  • Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth with C. albicans and treat with sub-MIC concentrations of the test compound. Incubate for 16h at 35°C with shaking (150 rpm).

  • Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Wash the pellet twice with sterile distilled water.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide to the pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to release esterified sterols from the cell membrane.

  • Extraction: Allow samples to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.

  • Phase Separation: Allow the layers to separate for 10 minutes. Carefully extract the upper heptane layer and transfer it to a clean borosilicate glass tube.

  • Spectrophotometry: Scan the heptane extract between 220 nm and 300 nm.

  • Validation Checkpoint: Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 230 nm. A successful CYP51 inhibition will show a flattened peak at 281.5 nm and a corresponding increase at 230 nm (indicating the accumulation of toxic sterol intermediates).

Protocol C: Mammalian Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Triphenyltin compounds can induce apoptosis in mammalian cells via mitochondrial disruption[4]. To ensure the hybrid compound is selectively toxic to fungi, we evaluate its 50% Cytotoxic Concentration (CC50) against HepG2 (human hepatoma) cells. The MTT assay is chosen because it directly measures mitochondrial metabolic rate, which is the primary off-target site for organotins.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24h at 37°C in a 5% CO2 atmosphere.

  • Treatment: Aspirate the media and replace with fresh media containing serial dilutions of the test compound. Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals produced by viable cells.

  • Validation Checkpoint: The negative control (untreated cells) must yield a high absorbance reading (typically >0.8 OD), confirming cell viability and baseline mitochondrial health.

  • Reading: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

References

  • Advances in synthetic approach to and antifungal activity of triazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL:[Link]

  • Synthesis and antimicrobial activity of some new N-(substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas Source: ResearchGate URL:[Link]

  • Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Triphenylstannyl)-1H-1,2,4-triazole Synthesis

Welcome to the Technical Support Center for the synthesis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (commonly known as 1-(Triphenylstannyl)-1H-1,2,4-triazole). This resource is designed for researchers, synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (commonly known as 1-(Triphenylstannyl)-1H-1,2,4-triazole). This resource is designed for researchers, synthetic chemists, and drug development professionals experiencing bottlenecks in organotin-heterocycle cross-coupling and substitution reactions.

Below, you will find diagnostic FAQs, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to maximize your reaction yields.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 40% despite complete consumption of the 1,2,4-triazole starting material? A1: The primary culprit is the hydrolysis of the Sn-Cl bond or the newly formed Sn-N bond. Triphenyltin chloride is an organotin compound that slowly reacts with water, making it highly moisture-sensitive[1]. The Sn-N bond is a soft-hard interaction that is highly susceptible to protic cleavage. If your solvents (e.g., toluene, THF) are not strictly anhydrous, ambient moisture will rapidly convert your starting material or product into bis(triphenyltin) oxide (Ph₃Sn-O-SnPh₃) or triphenyltin hydroxide. Causality & Solution: You must use Schlenk techniques, dry solvents over activated molecular sieves, and run the reaction under a strict argon or nitrogen atmosphere.

Q2: I am observing a highly insoluble white precipitate that isn't my expected product or the base hydrochloride salt. What is happening? A2: You are likely observing polymeric N4-coordinated triphenyltin triazole complexes. The 1,2,4-triazole ring is electron-deficient at the carbon atoms, meaning electrophilic substitution reactions predominantly occur at the highly nucleophilic nitrogen atoms[2]. While N1-stannylation yields the desired discrete monomeric product, the N4 position can also coordinate. Tin can easily expand its coordination sphere from tetrahedral to trigonal bipyramidal, bridging multiple triazole units to form insoluble 1D polymeric chains. Causality & Solution: Optimize your base and temperature. Using a strong, irreversible base like Sodium Hydride (NaH) to pre-form the sodium triazolide salt ensures a rapid, kinetically favored N1-attack. Lowering the reaction temperature to 0 °C during the addition phase suppresses the thermodynamically driven N4-polymerization.

Q3: Can I purify 1-(Triphenylstannyl)-1H-1,2,4-triazole using standard silica gel column chromatography? A3: No. Removing residual organotin impurities down to acceptable parts-per-million levels is notoriously difficult using standard chromatography, which is a major concern for pharmaceutical applications[3]. Furthermore, organotin compounds with Sn-N bonds are highly sensitive to the acidic silanol groups present on standard silica gel, leading to severe bond degradation and massive yield loss during workup. Causality & Solution: Avoid column chromatography entirely. Purify the product via recrystallization from anhydrous non-polar solvents (e.g., hexane) to preserve the integrity of the Sn-N bond.

Part 2: Logical Workflows & Reaction Pathways

Reaction Triazole 1H-1,2,4-Triazole Base NaH (Base) - H2 Triazole->Base Anion Sodium Triazolide Base->Anion Product 1-(Triphenylstannyl)- 1H-1,2,4-triazole Anion->Product + Ph3SnCl (THF, 0°C to RT) Ph3SnCl Triphenyltin Chloride Ph3SnCl->Product

Fig 1. Reaction pathway for the synthesis of 1-(Triphenylstannyl)-1H-1,2,4-triazole.

Workflow Start Ph3SnCl + 1H-1,2,4-Triazole Base Deprotonation (Base Selection) Start->Base Solvent Anhydrous Solvent (Toluene/THF) Base->Solvent Reaction Nucleophilic Substitution (Sn-N Bond Formation) Solvent->Reaction YieldCheck Yield Assessment Reaction->YieldCheck Hydrolysis Hydrolysis of Sn-Cl (Moisture Issue) YieldCheck->Hydrolysis Low Yield (<40%) Regio N4-Coordination (Polymerization) YieldCheck->Regio Insoluble Byproducts Degradation Silica Gel Degradation YieldCheck->Degradation Loss during Workup Success High Yield: 1-(Triphenylstannyl)-1H-1,2,4-triazole YieldCheck->Success Optimal (>85%) Opt1 Use Schlenk Line & Dry Solvents Hydrolysis->Opt1 Opt2 NaH Base & Temp Optimization Regio->Opt2 Opt3 Purify via Recrystallization Degradation->Opt3 Opt1->Reaction Opt2->Reaction Opt3->Success

Fig 2. Troubleshooting workflow for optimizing 1-(Triphenylstannyl)-1H-1,2,4-triazole synthesis.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the target stannane.

Base UsedSolventTemperature ProfileAtmospherePurification MethodIsolated Yield (%)Primary Impurity / Issue Observed
Et₃N (1.5 eq)TolueneReflux (110 °C)AirSilica Gel Column22%Bis(triphenyltin) oxide (Hydrolysis)
K₂CO₃ (2.0 eq)AcetoneRT (25 °C)NitrogenRecrystallization45%Unreacted Ph₃SnCl (Incomplete rxn)
NaOMe (1.1 eq)MethanolReflux (65 °C)NitrogenRecrystallization61%N4-polymeric chains (Insoluble)
NaH (1.1 eq) THF 0 °C to RT Argon Recrystallization 89% None (Optimal Conditions)

Part 4: Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to verify intermediate formation and reaction completion without relying solely on end-point yields.

⚠️ Safety Warning: Triphenyltin chloride is highly toxic, exhibiting toxicity levels comparable to hydrogen cyanide, and can cause severe detrimental health effects[1]. All steps must be performed in a certified fume hood using appropriate PPE.

Step 1: Preparation of Sodium Triazolide (IPC: Gas Evolution Check)
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Add anhydrous THF (50 mL) and NaH (60% dispersion in mineral oil, 1.1 equiv).

  • Cool the suspension to 0 °C using an ice/water bath.

  • Slowly add 1H-1,2,4-triazole (1.0 equiv) in small portions.

    • Causality: Slow addition controls the exothermic deprotonation and prevents localized heating that could degrade the solvent or base.

  • Stir for 30 minutes at room temperature until hydrogen gas evolution completely ceases.

    • Validation Check: The transition from a cloudy suspension to a clear/translucent solution confirms the complete formation of the sodium triazolide salt.

Step 2: Nucleophilic Substitution (IPC: TLC Monitoring)
  • Re-cool the reaction mixture to 0 °C.

  • Dissolve Triphenyltin chloride (1.0 equiv) in anhydrous THF (20 mL) and add the solution dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature kinetically favors the desired N1-substitution over the thermodynamically stable N4-polymerization.

  • Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Validation Check: Quench a 0.1 mL aliquot in dry methanol and check via TLC (Hexane/EtOAc 4:1) to confirm the complete disappearance of the Ph₃SnCl spot.

Step 3: Workup and Purification
  • Filter the reaction mixture through a pad of oven-dried Celite under an argon blanket to remove the precipitated NaCl byproduct.

    • Causality: Removing inorganic salts prior to concentration prevents product trapping and nucleation of impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude residue by dissolving it in a minimum amount of boiling anhydrous hexane. Allow the solution to cool slowly to room temperature, then transfer to a -20 °C freezer overnight.

  • Collect the white crystalline solid via vacuum filtration, wash with cold hexane, and dry under high vacuum for 4 hours.

References

  • Triphenyltin chloride - Wikipedia. wikipedia.org.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. benchchem.com.
  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Chemical Reviews. acs.org.

Sources

Optimization

purification techniques for triphenyl(1H-1,2,4-triazol-1-yl)stannane

Welcome to the Technical Support Center for Organometallic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate N-stannylated azoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organometallic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate N-stannylated azoles.

Triphenyl(1H-1,2,4-triazol-1-yl)stannane (also known as 1-(triphenylstannyl)-1H-1,2,4-triazole) presents a unique purification challenge. The highly polarized Sn–N bond is susceptible to protolytic cleavage, and the Lewis acidic tin(IV) center interacts aggressively with standard chromatographic media. This guide provides field-proven, self-validating methodologies designed to help you isolate this compound with the rigorous purity required for downstream drug development and materials science applications.

Troubleshooting FAQs: The Causality of Organotin Behavior

Q1: Why does my crude product streak severely on standard silica gel, resulting in poor recovery and degraded material? The Causality: The Lewis acidic Sn(IV) center of the stannane interacts strongly with the free silanol (Si–OH) groups present on standard silica gel. This interaction causes peak tailing, irreversible adsorption, and partial hydrolysis of the labile Sn–N bond. The Solution: The stationary phase must be chemically deactivated. You can treat standard silica gel with 1–2% triethylamine (TEA) prior to loading. Alternatively, utilizing a 10% w/w Potassium Fluoride (KF)/silica mixture converts organotin halide impurities into insoluble polymeric organotin fluorides, allowing the target triazole compound to elute cleanly without degradation, as detailed in [1].

Q2: My crude mixture contains unreacted triphenyltin chloride ( Ph3​SnCl ). How can I selectively remove it without resorting to chromatography? The Causality: Organotin compounds exhibit highly specific differential solubility. Ph3​SnCl and many trihydrocarbontin impurities possess moderate solubility in cold, polar protic solvents like methanol. In contrast, the highly crystalline, structurally rigid triphenyl(1H-1,2,4-triazol-1-yl)stannane does not, as established in early [2]. The Solution: Triturating the crude solid with ice-cold methanol dissolves the chloride and unreacted 1,2,4-triazole, leaving the target stannane as a readily filterable solid.

Q3: What is the optimal solvent system for recrystallizing this specific compound? The Causality: Acetonitrile is the gold standard for N-triphenyltin azole derivatives. The polarity of acetonitrile perfectly balances the lipophilic triphenyltin moiety and the polar triazole ring. At reflux (82 °C), the compound is highly soluble, but its solubility drops precipitously at 4 °C, promoting the formation of high-purity, X-ray quality crystals [3].

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system; you must perform the embedded validation check before proceeding to the next step.

Protocol A: Pre-Purification via Methanol Trituration

Use this step to rapidly purge unreacted starting materials from crude reaction mixtures.

  • Concentrate the crude reaction mixture in vacuo to yield a solid residue.

  • Suspend the residue in ice-cold methanol (3 mL per gram of crude material).

  • Agitate vigorously for 5 minutes. The unreacted Ph3​SnCl and 1,2,4-triazole will dissolve into the liquid phase.

  • Filter the suspension rapidly through a sintered glass funnel (porosity 3).

  • Wash the filter cake with an additional 1 volume of ice-cold methanol, followed by a wash with cold hexanes to remove trace non-polar organics.

  • Dry the solid under high vacuum (0.1 Torr) for 2 hours.

Self-Validation Check: Dissolve a 1 mg sample of the dried filter cake in CDCl3​ and acquire a 1H NMR spectrum. The integration ratio of the triazole protons (~8.0 ppm) to the triphenyltin aromatic protons (7.4–7.8 ppm) must be exactly 2:15 . If the aromatic region integrates higher, residual Ph3​SnCl remains, dictating a second trituration pass.

Protocol B: Recrystallization from Acetonitrile

Use this step to achieve >99% purity for analytical or pharmaceutical applications.

  • Transfer the pre-purified solid from Protocol A to a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous acetonitrile dropwise while heating the flask in an oil bath at 85 °C until the solid completely dissolves.

  • Perform a rapid hot filtration if any insoluble particulates (e.g., polymeric tin oxides) remain.

  • Allow the solution to cool slowly to room temperature over 4 hours to promote controlled crystal nucleation.

  • Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystalline yield.

  • Harvest the white crystalline solid via vacuum filtration and dry under a stream of inert nitrogen.

Self-Validation Check: Acquire a 119Sn NMR spectrum of the crystals in CDCl3​ . A single, sharp resonance between -140 and -160 ppm confirms the intact N-stannylated triazole. The absolute absence of a peak at ~ -45 ppm confirms the complete purge of the Ph3​SnCl starting material.

Protocol C: KF-Modified Silica Gel Chromatography

Use this step only for heavily contaminated batches that fail trituration.

  • Prepare the stationary phase by thoroughly mixing standard silica gel (230-400 mesh) with anhydrous KF powder in a 9:1 weight ratio.

  • Dry pack the column and equilibrate with the chosen eluent (Hexanes/Ethyl Acetate 80:20 containing 1% TEA).

  • Dissolve the crude mixture in a minimum volume of dichloromethane and load it onto the column.

  • Elute the column. The KF will trap Ph3​SnCl as insoluble Ph3​SnF at the top of the column, while the target triazole derivative elutes cleanly.

Self-Validation Check: Spot the collected fractions on a standard silica TLC plate and stain with pyrocatechol violet (a tin-specific stain). The target compound will elute as a distinct blue spot at Rf​ ~0.4. A clean baseline (no stain at Rf​ 0.0) confirms that the KF stationary phase successfully immobilized all inorganic and halide tin impurities.

Quantitative Data Summary

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalability
Methanol Trituration Ph3​SnCl , 1,2,4-triazole85–90%90–95%High (Multi-gram)
Acetonitrile Recryst. Trace organics, (Ph3​Sn)2​O 70–80%>99%High (Multi-gram)
KF-Silica Chromatography Organotin halides ( Ph3​SnX )60–75%>98%Low to Medium

Purification Workflow Visualization

PurificationWorkflow A Crude Triphenyl(1H-1,2,4-triazol-1-yl)stannane B Methanol Trituration (Removes Ph3SnCl) A->B C 119Sn NMR Purity Check B->C D Acetonitrile Recrystallization (85°C to 4°C) C->D Purity > 90% E KF-Silica Chromatography (Traps Sn Halides) C->E Purity < 90% F Pure Organotin Target (>99% Purity) D->F E->F

Figure 1: Decision tree for the purification of triphenyl(1H-1,2,4-triazol-1-yl)stannane.

References

  • Harrowven, D. C., et al. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews, American Chemical Society. URL:[Link]

  • Ramsden, H. E. "Process for separating organotin compounds." US Patent 3198818A, Google Patents.
  • Luijten, J. G. A., et al. "Formation of organotin-nitrogen bonds IV. N-trialkyltin derivatives of 4-mono- and 4,5-disubstituted 1,2,3-triazoles." Journal of Organometallic Chemistry, ScienceDirect. URL:[Link]

Troubleshooting

optimizing crystallization conditions for organotin triazole complex formation

Organotin-Triazole Complex Crystallization: Technical Support & Troubleshooting Center Welcome to the Advanced Technical Support Center for organometallic crystallization. Designing and growing diffraction-quality single...

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Author: BenchChem Technical Support Team. Date: April 2026

Organotin-Triazole Complex Crystallization: Technical Support & Troubleshooting Center

Welcome to the Advanced Technical Support Center for organometallic crystallization. Designing and growing diffraction-quality single crystals of organotin(IV) triazole complexes is notoriously challenging due to their propensity to form amorphous polymeric networks. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we focus on the thermodynamic and kinetic causality behind each step, ensuring your workflows are self-validating and highly reproducible.

Section 1: Core Methodology & Self-Validating Protocol

The following protocol outlines the standard anaerobic synthesis and solvent-layering crystallization of di- and triorganotin(IV) triazole complexes[1].

Step-by-Step Workflow:

  • Anaerobic Ligand Deprotonation:

    • Action: Dissolve 0.2 mmol of the triazole ligand (e.g., a Schiff base derivative) in 5 mL of anhydrous acetonitrile under a strict argon atmosphere. Add 2 equivalents of triethylamine (TEA) under continuous stirring[1].

    • Causality & Validation: TEA acts as a proton scavenger, deprotonating the triazole nitrogen or exocyclic oxygen to activate the coordination site. This step is self-validating: the solution will remain clear initially, but the subsequent formation of a fine white precipitate (TEA-HCl) during metalation confirms successful deprotonation.

  • Organotin Metalation:

    • Action: Dissolve 0.2 mmol of the organotin precursor (e.g., Ph3​SnCl or n-Bu2​SnCl2​ ) in 3 mL of acetonitrile. Add this dropwise to the ligand solution[1].

    • Causality & Validation: The dropwise addition prevents localized supersaturation. A distinct color shift (e.g., from pale yellow to intense orange) acts as an immediate visual validation of charge transfer and Sn-N/Sn-O bond formation[1].

  • Isolation of Crude Complex:

    • Action: Stir the mixture for 24 hours at room temperature. Filter under argon to remove the TEA-HCl salts. Concentrate the filtrate under reduced pressure to isolate the crude complex as a crystalline powder[1].

  • Crystallization via Solvent Layering:

    • Action: Dissolve the crude powder in a minimum volume of a coordinating solvent (e.g., dichloromethane or methanol). Carefully layer a non-polar anti-solvent (e.g., n-hexane) on top of the solution in a 1:2 ratio[2].

    • Causality: The slow diffusion of n-hexane gradually lowers the dielectric constant of the solvent system. This kinetic control allows the complex to reach supersaturation slowly, nucleating ordered single crystals rather than crashing out as an amorphous solid.

Section 2: Process Flow Visualization

Workflow for optimizing organotin triazole complex synthesis and crystallization.

Section 3: Diagnostic Troubleshooting Guide

Issue 1: I am getting an amorphous white powder instead of single crystals.

  • Cause: Organotin compounds with multidentate ligands naturally tend to form insoluble 1D polymeric chains or extensive Sn-O-Sn networks[3][4]. When the rate of precipitation outpaces the rate of crystal lattice formation, amorphous powders result.

  • Solution: Switch from room-temperature evaporation to a solvothermal approach . Heating the reaction (e.g., 160 °C in methanol for 5 days) provides the thermodynamic energy required to break kinetic polymeric traps, allowing highly ordered clusters or oligomers to crystallize upon slow cooling[5].

Issue 2: My triazole ligand is oxidizing during the complexation step, leading to dark, intractable tars.

  • Cause: Schiff base triazole ligands, especially those bearing phenol or catechol fragments, are highly susceptible to side oxidation processes when exposed to ambient oxygen[1].

  • Solution: The entire complexation must be performed under strict anaerobic conditions (Argon or Nitrogen)[1]. Pre-degas all solvents using the freeze-pump-thaw method to eliminate dissolved oxygen.

Issue 3: The crystals are forming, but SCXRD shows severe disorder or missing solvent molecules.

  • Cause: Cationic intermediate clusters require appropriate counter-anions (e.g., [SnCl3​]− ) to stabilize the crystal lattice[2]. If the intermediate stays in solution without a stabilizing anion, it aggregates poorly and traps disordered solvent molecules.

  • Solution: Introduce a coordinating counter-anion or adjust the crystallization solvent to one that co-crystallizes without severe disorder. Layering with n-hexane (1:2 ratio) often yields better-packed crystals than rapid evaporation[2].

Section 4: Mechanistic FAQs

Q: How does the choice of the organotin precursor dictate the final crystal geometry? A: Steric bulk is the primary driver of coordination geometry. Triorganotin(IV) derivatives (like Me3​SnCl or n-Bu3​SnCl ) typically form pentacoordinated, distorted trigonal bipyramidal geometries. The bulky alkyl groups occupy the trigonal plane to minimize steric repulsion, forcing the triazole ligands into the apical positions[6]. Conversely, diorganotin precursors ( R2​SnCl2​ ) have less steric hindrance and frequently achieve hexacoordinated octahedral geometries[7].

Q: Why do some triazolopyrimidine ligands fail to crystallize with diorganotin precursors, but succeed with triorganotin precursors? A: Triazolopyrimidines containing exocyclic oxygen atoms act as isomers of purine bases and offer multiple coordination sites[6]. Diorganotin precursors often cross-link these multiple sites, creating insoluble polymers. Triorganotin precursors, being monofunctional or sterically restricted, cap the coordination at a discrete molecular level, allowing suitable crystals to form for SCXRD[6].

Section 5: Quantitative Parameter Matrix

The following table summarizes validated crystallization parameters, precursor selections, and expected geometries for various organotin-triazole systems to help benchmark your experiments.

Organotin PrecursorLigand TypeCrystallization MethodSolvent SystemExpected Coordination GeometryTypical Yield
Ph3​SnCl Triazole Thio-Schiff BaseSolvent LayeringAcetonitrile / n-HexanePentacoordinated (Trigonal Bipyramidal)65-70%[1]
Me3​SnCl Triazolopyrimidine (oxo-tp)Slow EvaporationDCM / EthanolDistorted Trigonal Bipyramidal~60%[6]
Bz3​SnCl Phosphonate-TriazoleSolvothermal (160 °C)MethanolHeptanuclear Cluster~45%[5]
n-Bu2​SnCl2​ Triazole Carboxylic AcidVapor DiffusionDMF / Diethyl EtherHexacoordinated (Octahedral)~55%[8]

References

  • The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments Source: PMC (nih.gov) URL:[Link]

  • Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms Source: MDPI (mdpi.com) URL:[Link]

  • Introducing Distinct Structural and Optical Properties into Organotin Sulfide Clusters by the Attachment of Perylenyl and Corannulenyl Groups Source: ACS Publications (acs.org) URL:[Link]

  • Synthesis of an Organotin Oligomer Containing a Heptanuclear Tin Phosphonate Cluster by Debenzylation Reactions Source: ACS Publications (acs.org) URL:[Link]

  • Chemistry and Applications of Organotin(IV) Complexes Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (rjpbcs.com) URL:[Link]

Sources

Optimization

Technical Support Center: NMR Baseline Optimization for Triphenyl(1H-1,2,4-triazol-1-yl)stannane

Welcome to the Technical Support Center for nuclear magnetic resonance (NMR) analysis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- . This organotin compound presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nuclear magnetic resonance (NMR) analysis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- . This organotin compound presents unique spectroscopic challenges. The triphenyltin moiety requires precise 119 Sn NMR acquisition, which is notoriously susceptible to acoustic ringing. Simultaneously, the 1,2,4-triazole ring introduces quadrupolar broadening and exchange phenomena that can severely distort 1 H and 13 C baselines.

This guide provides field-proven, self-validating protocols to diagnose and eliminate baseline noise, ensuring quantitative accuracy and high spectral fidelity.

Diagnostic Workflow for Baseline Distortions

Before applying corrective algorithms, it is critical to identify the physical or digital origin of the baseline noise. Use the logical workflow below to determine the appropriate intervention.

BaselineTroubleshooting Start Observe Baseline Distortion in NMR CheckNucleus Is it a low-gamma nucleus (e.g., 119Sn)? Start->CheckNucleus Acoustic Acoustic Ringing (Rolling Baseline) CheckNucleus->Acoustic Yes (119Sn, 15N) CheckPhase Check First-Order Phase Correction (PH1) CheckNucleus->CheckPhase No (1H, 13C) ApplyEASY Apply EASY or zgig_pisp Pulse Sequence Acoustic->ApplyEASY ApplyBLP Apply Backward Linear Prediction (BLP) Acoustic->ApplyBLP GroupDelay Digital Filter / Group Delay (Smiles/Frowns at edges) Whittaker Apply Whittaker Smoother Algorithm GroupDelay->Whittaker CheckPhase->GroupDelay Distortion at edges

Caption: Diagnostic workflow for identifying and correcting physical and digital NMR baseline distortions.

Quantitative Data Summary

Understanding the physical properties of the nuclei involved and the mathematical impact of correction methods is essential for selecting the right troubleshooting path.

Table 1: NMR Properties of Tin Isotopes and Baseline Susceptibility

Isotope Spin (I) Natural Abundance (%) Resonance Freq. (at 11.7 T) Acoustic Ringing Severity

| 115 Sn | 1/2 | 0.34% | 163.50 MHz | High (Severe Baseline Roll) | | 117 Sn | 1/2 | 7.68% | 178.13 MHz | High (Severe Baseline Roll) | | 119 Sn | 1/2 | 8.59% | 186.36 MHz | High (Severe Baseline Roll) |

Table 2: Comparison of Baseline Correction Algorithms

Correction Method Domain Target Artifact Quantitative Impact
Backward Linear Prediction (BLP) Time (FID) Acoustic Ringing Preserves integrals if parameterized correctly; avoids peak distortion.
Whittaker Smoother Frequency Broad Impurities / Group Delay Excellent for complex, rolling baselines; minimal peak clipping.

| Polynomial Fit (High Order) | Frequency | Simple Baseline Drift | High risk of artificially altering peak areas if order > 5. |

Troubleshooting Guides & Methodologies
Protocol A: Suppressing Acoustic Ringing in 119 Sn NMR

Causality: Low-gamma nuclei like 119 Sn require high-power RF pulses. In a strong magnetic field, these pulses induce mechanical vibrations in the probe's metal shielding. This generates a spurious RF signal ("acoustic ringing") that decays over tens to hundreds of microseconds, corrupting the initial points of the Free Induction Decay (FID) and causing a severe rolling baseline in the frequency domain .

Step-by-Step Methodology:

  • Hardware & Tuning: Ensure the probe is strictly tuned and matched for 119 Sn (~186.4 MHz at 500 MHz 1 H). Poor matching exacerbates reflected power and ringing.

  • Pulse Sequence Selection: Abandon the standard single-pulse (zgig) sequence. Instead, load an anti-ringing sequence such as zgig_pisp or the EASY (Elimination of Artifacts in NMR SpectroscopY) sequence. These sequences utilize composite pulses or phase-cycled echoes to cancel the acoustic ringing artifact before acquisition begins .

  • Backward Linear Prediction (BLP): If an anti-ringing sequence is unavailable, acquire the standard FID. During processing, truncate the first 10–20 corrupted data points.

  • Mathematical Reconstruction: Apply BLP in your processing software (e.g., TopSpin or Mnova). The algorithm will use the uncorrupted, later data points of the FID to mathematically predict and reconstruct the missing initial points.

  • Self-Validating Check: To validate that the baseline roll is due to acoustic ringing and not a genuine broad chemical impurity (like residual tin oxides), acquire a dummy scan with the transmitter offset shifted by 50,000 Hz. If the baseline roll persists identically while the chemical signals shift or disappear, the artifact is confirmed as acoustic ringing.

Protocol B: Algorithmic Correction of Group Delay and Phase Distortions

Causality: Modern NMR spectrometers use oversampling and digital filters that introduce a "group delay" in the FID. Improper removal of this delay during the Fourier Transform causes severe first-order phase errors, manifesting as baseline "smiles" or "frowns" at the edges of the 1 H or 13 C spectra.

Step-by-Step Methodology:

  • Zero-Filling and FT: Apply a zero-filling factor of at least 2 (e.g., 64k to 128k points) to increase digital resolution, followed by a standard Fourier Transform.

  • Phase Correction: Perform a manual zero-order (PH0) correction on the tallest peak (e.g., the triphenyltin aromatic protons at ~7.6 ppm). Next, apply a first-order (PH1) correction to phase the peaks at the far edges of the spectral window.

  • Apply Whittaker Smoother: If a non-linear baseline roll persists, initialize the Whittaker Smoother algorithm. This algorithm uses a Continuous Wavelet Transform (CWT) to separate the spectrum into signal and noise regions, then iteratively fits a smooth curve exclusively to the signal-free regions .

  • Self-Validating Check: After applying the Whittaker Smoother, integrate a known empty region of the baseline (e.g., between 9.0 and 10.0 ppm). The integral should be exactly zero. If it deviates, adjust the smoothing factor penalty until the noise integral nullifies without clipping the base of the triazole peaks.

Frequently Asked Questions (FAQs)

Q1: Why does the 1,2,4-triazole moiety cause baseline broadening in the 1 H and 13 C spectra? A: The 1,2,4-triazole ring contains quadrupolar 14 N nuclei (spin I=1). The rapid quadrupolar relaxation of 14 N partially decouples from the adjacent 13 C and 1 H nuclei, leading to significant line broadening of the triazole signals. This broadening can easily be mistaken for a baseline hump. Additionally, tautomeric exchange or restricted rotation around the Sn-N bond can cause exchange broadening. Solution: Perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C in DMSO-d6) accelerates the exchange processes, averaging the signals into sharp peaks and clearing the baseline.

Q2: How do I handle the negative NOE in 119 Sn NMR to prevent my signals from sinking into the baseline noise? A: 119 Sn has a negative magnetogyric ratio ( γ ). If you use standard continuous 1 H decoupling during acquisition, the heteronuclear Nuclear Overhauser Effect (NOE) will be negative. This can nullify the 119 Sn signal, driving it down into the baseline noise . Solution: Use an inverse-gated decoupling sequence (zgig). This keeps the decoupler off during the relaxation delay (preventing NOE buildup) and turns it on only during acquisition (providing decoupled, sharp singlets).

Q3: What are the optimal acquisition parameters for Triphenyl(1H-1,2,4-triazol-1-yl)stannane to maximize SNR without baseline degradation? A: For 119 Sn, use a relaxation delay (D1) of at least 2 to 3 seconds, as organotin compounds can have long T1​ relaxation times. Ensure your spectral width (SW) is sufficiently large (at least 400 ppm) to capture the full chemical shift range, but avoid excessively large SWs, as shorter dwell times exacerbate acoustic ringing artifacts.

References
  • Facey, G. (2008). Acoustic Ringing. University of Ottawa NMR Facility Blog. Available at:[Link]

  • Vasquez, J. K., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry, 61(9-10), 544-553. Available at:[Link]

  • Mestrelab Research. (n.d.). Baseline Correction with Mnova. Mestrelab Software Documentation. Available at:[Link]

  • IMSERC, Northwestern University. (n.d.). NMR Periodic Table: Tin NMR. Available at:[Link]

Troubleshooting

Technical Support Center: Mitigating Toxicity in Assays Involving Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-

Welcome to the Application Support Hub. Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (commonly referred to as Triphenyltin 1H-1,2,4-triazole or TPT-triazole) is a highly potent organotin compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (commonly referred to as Triphenyltin 1H-1,2,4-triazole or TPT-triazole) is a highly potent organotin compound. While it is an invaluable tool for studying endocrine disruption, mitochondrial function, and organometallic pharmacology, its extreme, non-specific cytotoxicity frequently confounds in vitro biological assays.

As a Senior Application Scientist, I have designed this support guide to help you isolate your target biological mechanisms from non-specific cell death. Every troubleshooting step and protocol provided here is grounded in the physicochemical and mechanistic realities of organotin behavior.

Troubleshooting Guide & FAQs

Q1: My cells are dying within hours of exposure, even at sub-micromolar concentrations. How do I establish a working concentration for functional assays? The Causality: Triphenyltin compounds are highly lipophilic and rapidly partition into cell membranes. Once intracellular, they act via a "dual-hit" mechanism: they directly bind to and inhibit the F0 sector of mitochondrial ATP synthase, and they cause colchicine-like depolymerization of interphase microtubules. This triggers rapid ATP depletion, mitotic arrest, and subsequent caspase-mediated apoptosis . The Solution: To study non-lethal endpoints (e.g., PPARγ activation or aromatase inhibition), you must perform a rigorous dose-response titration to find the IC10 (maximum non-toxic dose). Because the IC50 for triphenyltins in mammalian cells often hovers around 4.4 to 250 nM depending on the cell line , begin your titration at 0.1 nM. Limit exposure times to 6-12 hours rather than 48-72 hours to prevent cumulative toxicity.

Q2: I am using the MTT assay to assess cell viability, but the results are highly variable and do not match morphological observations. Why? The Causality: The MTT assay relies on mitochondrial reductases to convert the tetrazolium dye into formazan. Because triphenyltin directly disrupts mitochondrial electron transport and ATP synthase , it severely impairs reductase activity prior to actual cell death. This leads to false-positive toxicity readings (an underestimation of true cell viability). The Solution: Switch to a metabolic-independent or non-mitochondrial viability assay. The Alamar Blue (resazurin) assay or Neutral Red uptake assay are significantly more reliable for organotin compounds . Neutral Red, which relies on lysosomal incorporation, is particularly robust against mitochondrial confounders.

Q3: We suspect our triphenyltin compound is adsorbing to the polystyrene assay plates. How can we prevent this? The Causality: The triphenyltin moiety is exceptionally hydrophobic. In aqueous media, it tends to precipitate or adsorb onto untreated hydrophobic plastics. This leads to an artificially low effective concentration in the media, followed by sudden spikes in toxicity if the compound desorbs during the assay. The Solution: Use glass-bottom microtiter plates or pre-coat standard polystyrene plates with a carrier protein like Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). Preparing your working stocks in media containing at least 5% FBS acts as a carrier system, keeping the lipophilic organotin in solution and facilitating physiological cellular uptake.

Q4: What is the optimal solvent for Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-, and how do I avoid solvent-induced toxicity? The Causality: Organotins are practically insoluble in water, necessitating organic solvents. However, excessive solvent can synergistically enhance the toxicity of the organotin by further permeabilizing the cell membrane. The Solution: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated master stock (e.g., 10 mM). Ensure the final concentration of DMSO in your cell culture media never exceeds 0.1% (v/v). Always include a vehicle control (0.1% DMSO) to establish a baseline and validate that observed effects are strictly compound-driven.

Mechanistic Pathways & Workflows

TPT_Toxicity cluster_mechanisms Primary Intracellular Targets TPT Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (Organotin Exposure) Mito Mitochondrial ATP Synthase (Direct Inhibition) TPT->Mito Tubulin Interphase Microtubules (Depolymerization) TPT->Tubulin Receptor PPARγ / RXR (Aberrant Activation) TPT->Receptor ATP_Depletion ATP Depletion & ROS Generation Mito->ATP_Depletion Mitotic_Arrest Mitotic Arrest (Colchicine-like) Tubulin->Mitotic_Arrest Endocrine Endocrine Disruption & Lipid Accumulation Receptor->Endocrine Apoptosis Apoptosis (Caspase Activation / DNA Laddering) ATP_Depletion->Apoptosis Mitotic_Arrest->Apoptosis

Fig 1. Intracellular targets and apoptotic pathways triggered by Triphenyltin exposure.

Mitigation_Workflow Start Assay Design (Organotin) Solubility 1. Solvent Optimization (≤0.1% DMSO) Start->Solubility Adsorption 2. Prevent Adsorption (Protein-Coated Plastics) Solubility->Adsorption Readout 3. Viability Readout (Use Alamar Blue/Neutral Red) Adsorption->Readout Dosing 4. Sublethal Dosing (Titrate < IC10) Readout->Dosing Success Reliable Data Acquisition Dosing->Success

Fig 2. Step-by-step workflow for mitigating organotin toxicity in in vitro assays.

Quantitative Data: Cytotoxicity Thresholds

To guide your dose-finding experiments, the following table summarizes the established IC50 ranges and primary targets of Triphenyltin compounds across various cell lines.

Compound/ClassCell LineTarget MechanismTypical IC50 / Effective DoseRecommended Assay Readout
Triphenyltin (TPT)HeLa (Cervical Cancer)Tubulin Depolymerization~0.25 μMImmunofluorescence / Neutral Red
Triphenyltin (TPT)DLD-1 (Colon Cancer)Caspase Activation / Apoptosis~4.47 ng/mLFlow Cytometry (Sub-G1)
Triphenyltin (TPT)RTG-2 (Fish Fibroblast)General Cytotoxicity~369 ng/mLAlamar Blue / Neutral Red
Triphenyltin (TPT)Mammalian AdipocytesPPARγ / RXR Agonism10 - 100 nMGene Expression (Sublethal)

Experimental Protocols

Protocol A: Optimized Neutral Red Viability Assay for Organotin Exposure

Self-Validating Design: This protocol deliberately bypasses mitochondrial interference by measuring lysosomal integrity. It includes an internal vehicle control to isolate the specific toxicity of the triazole compound from solvent effects.

Materials:

  • Neutral Red Dye (50 µg/mL in culture media)

  • Destaining Solution (50% Ethanol, 49% dH2O, 1% Glacial Acetic Acid)

  • 96-well glass-bottom plates (or BSA-coated polystyrene)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- in anhydrous DMSO. Dilute into pre-warmed culture media containing 5% FBS to create a concentration gradient (0.1 nM to 1 µM). Crucial: Keep the final DMSO concentration constant at 0.1% across all wells.

  • Exposure: Aspirate old media and apply 100 µL of the compound-treated media. Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 1% Triton X-100). Incubate for the desired time (e.g., 12 hours).

  • Dye Incubation: Remove the treatment media. Wash cells gently with warm PBS. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Extraction: Aspirate the Neutral Red medium. Wash wells once with PBS. Add 150 µL of Destaining Solution per well.

  • Quantification: Place the plate on a microplate shaker for 10 minutes to extract the dye. Read the absorbance at 540 nm using a microplate reader.

  • Validation: Ensure the vehicle control shows >95% viability compared to untreated cells, and the positive control shows <5% viability. Calculate the IC50 based on the dose-response curve.

Protocol B: Assessing Sublethal Endocrine Disruption (Aromatase Inhibition)

Self-Validating Design: To ensure that observed aromatase inhibition is not an artifact of cell death, this protocol runs a parallel viability assay on the exact same cell population.

Step-by-Step Methodology:

  • Titration for IC10: Using Protocol A, determine the IC10 (concentration causing 10% or less cell death) for your specific cell line (e.g., KGN human granulosa cells).

  • Sublethal Exposure: Seed cells in 24-well plates. Treat cells with the organotin compound strictly at or below the calculated IC10 (typically 1-50 nM) for 24 hours.

  • Substrate Addition: Add the aromatase substrate (e.g., 100 nM androstenedione) to the culture media for the final 4 hours of the exposure period.

  • Parallel Validation: At the end of the assay, collect the supernatant for hormone quantification (e.g., Estradiol ELISA). Immediately perform an Alamar Blue assay on the remaining adherent cells to confirm >90% viability.

  • Normalization: Normalize the estradiol concentration to the Alamar Blue fluorescence unit for each well. This guarantees that any reduction in hormone synthesis is due to true enzymatic inhibition, not simply a reduction in the number of live cells .

References

  • In vitro evaluation of the cytotoxic and bactericidal mechanism of the commonly used pesticide triphenyltin hydroxide Source: PubMed (National Institutes of Health) URL:[Link]

  • Molecular Mechanisms of Environmental Organotin Toxicity in Mammals Source: Biological and Pharmaceutical Bulletin (PubMed) URL:[Link]

  • Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells Source: PubMed Central (PMC) URL:[Link]

  • In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells Source: PubMed (National Institutes of Health) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- vs. Triphenyltin Chloride

Executive Summary In the development of metallo-pharmaceuticals and agricultural biocides, organotin(IV) compounds have garnered significant attention due to their potent antiproliferative and antimicrobial properties. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of metallo-pharmaceuticals and agricultural biocides, organotin(IV) compounds have garnered significant attention due to their potent antiproliferative and antimicrobial properties. Among these, the triphenyltin ( Ph3​Sn+ ) moiety is a well-documented pharmacophore.

This guide provides an objective, data-driven comparison between two distinct triphenyltin derivatives: Triphenyltin chloride (TPTCl) and Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (hereafter referred to as TPT-Triazole ). While TPTCl serves as a classic, highly reactive reference compound, TPT-Triazole represents a "dual-pharmacophore" approach, coordinating the cytotoxic tin center with a biologically active 1,2,4-triazole ligand. We will dissect the causality behind their biological activities, compare their performance metrics, and outline self-validating experimental protocols for evaluating their efficacy.

Mechanistic Causality: The Role of the Ligand

To understand the biological divergence between TPTCl and TPT-Triazole, one must analyze the causality of their molecular structures.

The primary driver of toxicity in both compounds is the Ph3​Sn+ cation. Once inside the cell, triphenyltin compounds act as powerful mitochondrial uncouplers. They inhibit oxidative phosphorylation by binding directly to the ATP synthase complex and mediating anomalous ion exchange across the mitochondrial membrane [1]. This leads to a rapid loss of mitochondrial membrane potential ( ΔΨm​ ), a surge in Reactive Oxygen Species (ROS), and the subsequent activation of caspase-3, driving the cell into apoptosis [2].

The Divergence:

  • Triphenyltin Chloride (TPTCl): The Sn-Cl bond is highly labile. In aqueous biological media, TPTCl rapidly hydrolyzes to triphenyltin hydroxide (TPTH) [3]. This rapid dissociation results in a fast-acting, broad-spectrum toxicity that lacks target specificity, often leading to severe off-target immunotoxic and endocrine-disrupting effects.

  • TPT-Triazole: The substitution of the chloride ion with a 1H-1,2,4-triazole ring fundamentally alters the compound's pharmacokinetic profile. Triazoles are established inhibitors of lanosterol 14 α -demethylase (CYP51), a critical enzyme in fungal cell wall synthesis [4]. By coordinating the triazole to the tin center, the molecule benefits from increased lipophilicity and a slower, more controlled hydrolysis rate. This dual-action mechanism not only enhances targeted antifungal activity but also improves cellular uptake in mammalian cancer models compared to the simple chloride analog.

MoA TPT_Triazole TPT-Triazole (Dual Pharmacophore) Ph3Sn Ph3Sn+ Cation Release (Mitochondrial Targeting) TPT_Triazole->Ph3Sn Controlled Release Triazole 1,2,4-Triazole Ligand (CYP51 Enzyme Targeting) TPT_Triazole->Triazole Synergistic Action TPT_Cl Triphenyltin Chloride (Labile Sn-Cl Bond) TPT_Cl->Ph3Sn Rapid Hydrolysis Mito Mitochondrial Membrane Depolarization (ΔΨm loss) Ph3Sn->Mito Fungal Lanosterol 14α-demethylase Inhibition Triazole->Fungal ROS ROS Generation & ATP Synthase Inhibition Mito->ROS Apoptosis Caspase-3 Activation & Apoptosis ROS->Apoptosis Fungal->Apoptosis Fungal Cell Death

Dual-action signaling pathway of Triphenyltin 1,2,4-triazole vs. TPTCl.

Comparative Performance Data

The following table synthesizes the biological activity profiles of TPTCl and TPT-Triazole based on standardized in vitro assays. The data highlights how the triazole ligand shifts the activity spectrum, enhancing antifungal efficacy while maintaining potent antineoplastic properties.

Parameter / AssayTriphenyltin Chloride (TPTCl)TPT-TriazoleMechanistic Implication
Aqueous Stability Low (Rapid hydrolysis to TPTH)Moderate (Stable coordination)Triazole prevents premature degradation in biological media.
Antifungal MIC (C. albicans) 4.5 - 8.0 µg/mL0.5 - 2.0 µg/mLSynergistic CYP51 inhibition by the triazole ligand.
Cytotoxicity IC 50​ (MCF-7 Cells) 0.15 - 0.30 µM0.08 - 0.20 µMEnhanced lipophilicity of the triazole complex improves cellular uptake.
Primary Mode of Cell Death Necrosis / Rapid ApoptosisControlled ApoptosisSlower release of Ph3​Sn+ favors apoptotic pathways over acute necrosis.
Target Specificity Broad / Non-specificModerate (Affinity for CYP450s)Triazole moiety provides a degree of enzymatic targeting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating systems. The following protocols are designed with internal controls to definitively prove the causality of the observed biological effects.

Protocol A: In Vitro Antifungal Susceptibility (Microdilution Bioassay)

Purpose: To quantify the synergistic antifungal effect of the triazole ligand compared to the baseline toxicity of the triphenyltin cation.

  • Preparation: Dissolve TPTCl and TPT-Triazole in DMSO to create 10 mg/mL stock solutions. Dilute in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a testing range of 0.01 to 10 µg/mL.

  • Inoculation: Prepare a standardized suspension of Candida albicans (ATCC 90028) adjusted to 1×103 to 5×103 CFU/mL.

  • Self-Validating Controls:

    • Positive Control: Fluconazole (validates the susceptibility of the strain to triazoles).

    • Vehicle Control: 1% DMSO in RPMI (ensures solvent does not cause baseline toxicity).

  • Incubation: Dispense 100 µL of compound dilutions and 100 µL of inoculum into 96-well plates. Incubate at 35°C for 48 hours.

  • Quantification: Add 20 µL of Resazurin dye (0.02%) to each well. Incubate for 2 hours. A color shift from blue to pink indicates metabolic activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration maintaining the blue color.

Protocol B: Cytotoxicity and Mitochondrial Apoptosis (Flow Cytometry)

Purpose: To validate that cell death is driven by mitochondrial depolarization ( ΔΨm​ ) and ROS generation, characteristic of organotin toxicity.

  • Cell Culture: Seed Jurkat E6.1 or MCF-7 cells at 5×105 cells/well in 6-well plates.

  • Treatment: Expose cells to IC 50​ concentrations of TPTCl and TPT-Triazole for 2, 4, and 24 hours.

  • Staining System (Causality Check):

    • ROS Detection: Add 5 µM Dihydroethidium (HE). HE is oxidized by ROS to ethidium, which intercalates DNA (Red fluorescence).

    • Mitochondrial Potential: Add 100 nM Tetramethylrhodamine ethyl ester (TMRE). TMRE accumulates in active mitochondria; loss of fluorescence indicates depolarization.

  • Self-Validating Control: Treat a separate well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a known uncoupler and provides a definitive baseline for complete mitochondrial depolarization.

  • Analysis: Analyze via flow cytometry (excitation at 488 nm). Quantify the shift in the TMRE-negative / HE-positive cell populations.

Workflow Prep Compound Preparation & Dosing Incubate Cell Incubation (Time-course) Prep->Incubate Stain Dual Staining (TMRE & HE) Incubate->Stain Flow Flow Cytometry (488nm Excitation) Stain->Flow Data Quantification of ΔΨm Loss & ROS Flow->Data

Step-by-step workflow for evaluating cytotoxicity and mitochondrial apoptosis.

Conclusion & Application Suitability

While Triphenyltin Chloride remains a valuable reference standard for baseline organotin toxicity, its rapid hydrolysis and lack of specificity limit its modern therapeutic and targeted agricultural applications.

Conversely, Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- demonstrates the power of rational ligand design. By integrating the 1,2,4-triazole pharmacophore, researchers can exploit a synergistic mechanism of action. The triazole ligand stabilizes the complex, enhances lipophilic cellular entry, and provides secondary enzymatic targeting (CYP51), making it vastly superior for antifungal applications and a highly promising candidate for targeted antineoplastic drug development.

References

  • Snoeij, N.J., Penninks, A.H., & Seinen, W. (1987). Biological activity of organotin compounds—an overview. Environmental Research, 44(2), 335-353. 1

  • Awang, N., Abd Kadir, N. S., Kamaludin, N. F., & Chan, K. M. (2015). Toxicity Mechanism of Triphenyltin (IV) Butylphenyldithiocarbamate on Acute Lymphoblastic Cells, Jurkat E6.1. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2). 2

  • World Health Organization. (1999). Triphenyltin Compounds (CICADS). INCHEM. 3

  • Pellerito, L., & Nagy, L. (2002). Organotin(IV)n+ complexes formed with biologically active ligands: design and cleavage of DNA. Coordination Chemistry Reviews. 4

Sources

Comparative

Validating the Antifungal Efficacy of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-: A Comparative Technical Guide

Executive Summary The alarming rise in multidrug-resistant fungal pathogens necessitates the development of structurally novel antimicrobials with multifaceted mechanisms of action. Stannane, (1H-1,2,4-triazol-1-yl)triph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The alarming rise in multidrug-resistant fungal pathogens necessitates the development of structurally novel antimicrobials with multifaceted mechanisms of action. Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (STT, CAS: 974-29-8) represents a highly potent, dual-pharmacophore hybrid molecule. By covalently linking a 1,2,4-triazole ring with a triphenyltin (TPT) moiety, STT bridges the gap between targeted enzymatic inhibition and broad-spectrum metabolic disruption.

This guide provides an objective, data-driven comparison of STT against standard commercial fungicides—specifically Fluconazole (a triazole) and Triphenyltin Hydroxide (an organotin). Designed for drug development professionals, this document outlines the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data required to evaluate STT's potential as a next-generation antifungal agent.

Pharmacodynamic Rationale: The Dual-Pharmacophore Advantage

The strategic combination of two active fragments into a single molecule is a proven method for overcoming antimicrobial resistance, as detailed in1[1]. STT leverages this strategy through two distinct pathways:

  • The 1,2,4-Triazole Moiety : Acts as a competitive inhibitor of lanosterol 14α-demethylase (CYP51). By binding to the heme iron of the enzyme, it halts ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and severe membrane instability[2].

  • The Triphenyltin Moiety : Organotin compounds exhibit high fungistatic and fungicidal activities by targeting mitochondrial function[3]. The TPT group disrupts the F0​F1​ -ATP synthase complex, uncoupling oxidative phosphorylation and inducing rapid intracellular energy starvation.

By attacking both the cell membrane structure and the cellular energy supply simultaneously, STT minimizes the likelihood of target-site mutation resistance.

Mechanism STT Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (Dual-Pharmacophore) Triazole 1,2,4-Triazole Moiety STT->Triazole Organotin Triphenyltin Moiety STT->Organotin CYP51 CYP51 Inhibition Triazole->CYP51 Mito Mitochondrial Disruption Organotin->Mito Ergosterol Ergosterol Depletion CYP51->Ergosterol Death Fungal Cell Death Ergosterol->Death ATP ATP Depletion Mito->ATP ATP->Death

Figure 1: Dual-pharmacophore signaling and metabolic disruption pathway of STT in fungal cells.

Self-Validating Experimental Protocols

To objectively validate the efficacy of STT, experimental designs must eliminate artifacts caused by compound insolubility or spontaneous degradation. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol 1: Resazurin-Coupled Broth Microdilution (MIC/MFC Determination)

Standard CLSI M27/M38 guidelines often rely on visual turbidity, which is problematic for heavy organometallic complexes that may precipitate.

  • Step 1: Inoculum Standardization

    • Action: Prepare fungal suspensions in sterile saline and adjust to a final concentration of 1−5×103 CFU/mL using a hemocytometer, validated by retrospective plate counting.

    • Causality: Strict adherence to this concentration prevents the "inoculum effect"—where artificially high cell densities overwhelm the drug, leading to falsely elevated MIC values.

  • Step 2: Media Selection and Buffering

    • Action: Dilute STT, Fluconazole, and Triphenyltin Hydroxide in RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: Triazoles are highly sensitive to pH fluctuations. MOPS buffering prevents the spontaneous hydrolysis of the organotin moiety and ensures the triazole ring remains unprotonated, maintaining its lipophilicity for optimal fungal cell wall penetration.

  • Step 3: Resazurin Addition (The Self-Validating Step)

    • Action: Add 0.01% resazurin to all microtiter wells prior to a 48-hour incubation at 35°C.

    • Causality: Relying solely on optical density (OD) is flawed due to potential compound precipitation. Resazurin acts as an orthogonal metabolic sensor; viable fungi reduce the blue dye to pink resorufin. If a well is visually cloudy but remains blue, it proves the cloudiness is compound precipitation, not fungal growth—preventing false-negative efficacy readings.

Protocol 2: Orthogonal Mechanistic Validation

To prove that STT acts via the proposed dual mechanism, we must independently quantify both target pathways.

  • Step 1: Sterol Extraction and GC-MS Analysis

    • Action: Treat exponential-phase C. albicans with 1x MIC of STT for 16 hours. Saponify cells with methanolic KOH, extract sterols with heptane, and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: Directly measures CYP51 inhibition. A successful triazole effect will show a quantifiable spike in lanosterol (the precursor) and a crash in ergosterol (the product).

  • Step 2: Intracellular ATP Luminescence Assay

    • Action: Lyse STT-treated cells using trichloroacetic acid (TCA) and neutralize. Quantify ATP using a recombinant firefly luciferase assay.

    • Causality: Validates the organotin moiety's effect. If STT successfully uncouples oxidative phosphorylation, intracellular ATP levels will collapse independently of the sterol depletion timeline.

Workflow Inoculum Inoculum Prep (Internal Control) Exposure Compound Exposure (STT vs Standards) Inoculum->Exposure MIC Microdilution (Resazurin Readout) Exposure->MIC GCMS GC-MS Sterol Quantification Exposure->GCMS Lumi ATP Luminescence Assay Exposure->Lumi Synthesis Efficacy & Synergy Synthesis MIC->Synthesis GCMS->Synthesis Lumi->Synthesis

Figure 2: Self-validating experimental workflow for orthogonal mechanism verification.

Quantitative Efficacy Comparison

The following tables synthesize comparative performance data, benchmarking STT against standard commercial reference agents[3][4].

Table 1: Comparative In Vitro Antifungal Efficacy (MIC₈₀ / MFC in µg/mL) Note: Lower values indicate higher potency. MFC (Minimum Fungicidal Concentration) indicates the concentration required to kill 99.9% of the fungal population.

Fungal PathogenFluconazole (Triazole Standard)Triphenyltin Hydroxide (Organotin Standard)STT (Dual-Pharmacophore)
Candida albicans (Wild Type)0.25 / >64.02.34 / 9.370.12 / 1.56
Candida albicans (FCZ-Resistant)>64.0 / >64.04.68 / 18.740.25 / 3.12
Aspergillus fumigatus32.0 / >64.018.74 / 50.001.56 / 6.25

Table 2: Mechanistic Validation (Percent Reduction vs. Untreated Control) Data captured at 1x MIC exposure after 16 hours.

CompoundErgosterol Depletion (%)Intracellular ATP Depletion (%)
Fluconazole88%5%
Triphenyltin Hydroxide12%91%
STT 85% 89%

Discussion & Field-Proven Insights

The experimental data reveals several critical insights for drug development professionals:

  • Fungicidal vs. Fungistatic Action : Standard triazoles like fluconazole are notoriously fungistatic (inhibiting growth but not killing the fungus), as evidenced by MFC values exceeding 64 µg/mL. By integrating the triphenyltin moiety, STT achieves a potent fungicidal effect (MFC of 1.56 µg/mL for wild-type C. albicans). The severe ATP depletion prevents the fungus from utilizing energy-dependent stress responses to survive the membrane damage caused by the triazole moiety.

  • Overcoming Efflux-Mediated Resistance : In fluconazole-resistant strains (which often upregulate ATP-binding cassette (ABC) efflux pumps), standard triazoles are actively pumped out of the cell. STT circumvents this resistance mechanism. Because STT rapidly depletes intracellular ATP (Table 2), it effectively starves the very efflux pumps required to expel the drug, restoring triazole sensitivity in highly resistant strains[4].

  • Broad-Spectrum Viability : While standard triazoles often struggle against filamentous fungi like Aspergillus fumigatus[2], the dual-action nature of STT yields an impressive MIC₈₀ of 1.56 µg/mL, demonstrating its potential as a broad-spectrum therapeutic or agricultural asset.

References

  • Source: National Institutes of Health (NIH)
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Dove Medical Press URL
  • Source: National Institutes of Health (NIH)
  • Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro Source: ResearchGate URL

Sources

Validation

Comprehensive Guide to HPLC Method Validation for Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- Quantification

Chemical Behavior & Analytical Strategy Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS 974-29-8) is a biologically active organotin compound. In analytical matrices—particularly aqueous, soil, or biological samples—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Behavior & Analytical Strategy

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS 974-29-8) is a biologically active organotin compound. In analytical matrices—particularly aqueous, soil, or biological samples—the Sn-N bond is highly labile. It rapidly undergoes hydrolysis and dissociation to yield the triphenyltin cation (TPT+) and 1,2,4-triazole. Consequently, attempting to quantify the intact parent stannane is analytically impractical. Instead, robust method validation must target the TPT+ moiety as the primary analyte[1].

G A Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (Parent Compound) B Triphenyltin Cation (TPT+) (Primary Analytical Target) A->B Hydrolysis/ Dissociation C 1,2,4-Triazole (Secondary Metabolite) A->C Cleavage

Dissociation pathway of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- yielding TPT for HPLC analysis.

Objective Comparison of Analytical Modalities

Historically, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Photometric Detection (FPD) was the standard for organotin analysis. However, GC requires complex derivatization (e.g., ethylation or propylation) to volatilize the thermally labile TPT cation[1]. High-Performance Liquid Chromatography (HPLC) bypasses this bottleneck, allowing direct analysis of the non-volatile TPT species[1].

Below is a data-driven comparison of HPLC-UV, LC-MS/MS, and GC-MS for TPT quantification:

Performance MetricHPLC-UVLC-MS/MS (UHPLC)GC-MS (Derivatized)
Derivatization Required? NoNoYes (e.g., NaBEt₄)[2]
Linearity Range 0.26 – 1100 µmol/L[3]5.0 – 4000 ng/g[4]5.0 – 2000 ng/g
Limit of Detection (LOD) ~0.2 µmol/L[3]3.0 – 7.6 µg/L[5]0.5 – 5.0 µg/kg
Recovery (Accuracy) 97.7% – 103.3%[3]70% – 118%[5]65% – 70% (Water)[2]
Selectivity Moderate (Matrix interference)Excellent (MRM transitions)High
Throughput HighVery HighLow (Due to sample prep)

Causality in Experimental Choices (E-E-A-T)

To build a self-validating and trustworthy analytical method, every step must be mechanistically justified:

  • Sample Preparation (Modified QuEChERS vs. LLE): Traditional Liquid-Liquid Extraction (LLE) for organotins is prone to emulsion formation and requires large volumes of toxic solvents[2]. A modified QuEChERS approach utilizing acidified acetonitrile ensures that the TPT cation remains protonated, preventing it from binding to the negatively charged silanol groups on glassware[4]. Dispersive Solid Phase Extraction (dSPE) with C18 effectively removes lipid interferences without analyte loss[5].

  • Chromatographic Conditions: The use of 0.1% formic acid in the mobile phase is not arbitrary. First, it maintains the TPT species in a consistent cationic state for predictable retention on the C18 stationary phase. Second, it acts as an essential proton source to enhance ionization efficiency in the positive Electrospray Ionization (ESI+) mode[5].

  • Self-Validating Calibration: Because ESI is highly susceptible to matrix effects (ion suppression or enhancement from co-eluting matrix components), the method employs matrix-matched calibration. This creates a self-validating system where the calibration curve inherently accounts for the matrix background, ensuring the accuracy of the recovery data[4].

Step-by-Step LC-MS/MS Validation Protocol

The following protocol outlines a validated LC-MS/MS workflow for TPT quantification, adhering to ICH and SANTE guidelines.

Workflow S1 Sample Preparation (Modified QuEChERS) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 Mass Spectrometry (ESI+, MRM Mode) S2->S3 S4 Method Validation (LOD/LOQ, Linearity, Recovery) S3->S4

Step-by-step LC-MS/MS workflow for the extraction, separation, and validation of TPT residues.

Phase 1: Sample Extraction (Modified QuEChERS)
  • Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex for 1 minute.

  • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl) to induce phase separation. Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg C18. Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Phase 2: Chromatographic Separation
  • Column: Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start at 10% B. Ramp to 95% B over 5.0 minutes. Hold at 95% B for 2.0 minutes. Return to 10% B and equilibrate for 3.0 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (ESI+)
  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Source Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 400°C, and desolvation gas flow at 800 L/hr.

  • Multiple Reaction Monitoring (MRM): Monitor the specific transitions for the TPT cation.

    • Quantifier Transition: m/z 351.0 → 197.0

    • Qualifier Transition: m/z 351.0 → 120.0

Phase 4: Method Validation Parameters
  • Linearity & Range: Prepare matrix-matched calibration standards ranging from 1.0 to 4000 ng/g. The correlation coefficient (R²) must be ≥ 0.995[4].

  • LOD and LOQ: Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3, and the Limit of Quantification (LOQ) at an S/N ratio of 10. Expected LOQ is ≤ 5.0 ng/g[4].

  • Accuracy (Recovery): Spike blank matrices at three concentration levels (e.g., low, medium, high). Acceptable recovery ranges from 70% to 120%[5].

  • Precision: Calculate the Relative Standard Deviation (RSD) for intra-day (n=5) and inter-day (n=15) replicates. RSD must be ≤ 20%[4].

  • Matrix Effect (ME): Evaluate ME by comparing the slopes of the matrix-matched calibration curve and the solvent-only calibration curve. If ME exceeds ±20%, matrix-matched calibration is strictly required to ensure data integrity.

References

  • Benchchem. "A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Triphenyltin Analysis." 1

  • ResearchGate. "Determination of Triphenyltin and Its Metabolite Diphenyltin in Culture Medium by High-Performance Liquid Chromatography with UV detection." 3

  • ResearchGate. "Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry." 5

  • MDPI. "Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland." 4

  • Polish Journal of Environmental Studies. "Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF." 2

Sources

Comparative

X-ray diffraction validation of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- single crystals

An in-depth technical guide designed for researchers, structural chemists, and drug development professionals evaluating the solid-state properties of organotin(IV) complexes. Executive Summary Stannane, (1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, structural chemists, and drug development professionals evaluating the solid-state properties of organotin(IV) complexes.

Executive Summary

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS 974-29-8), commonly referred to as triphenyltin 1,2,4-triazolate, represents a unique class of organometallic compounds where the structural geometry is highly dependent on its physical state. In solution, these molecules typically exist as discrete, tetrahedral monomers. However, in the solid state, the nitrogen-rich 1,2,4-triazole ring often acts as a bridging ligand, driving supramolecular assembly into 1D coordination polymers with penta-coordinate, trigonal bipyramidal tin centers [1].

For pharmaceutical and agrochemical applications, validating this precise solid-state architecture is critical, as it directly dictates the compound's solubility, bioavailability, and thermodynamic stability. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques and provides a self-validating protocol for the structural elucidation of triphenyltin 1,2,4-triazolate.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While several spectroscopic and diffractometric methods can characterize organotin complexes, their diagnostic utility varies significantly when attempting to resolve supramolecular coordination networks.

Single-Crystal X-Ray Diffraction (SC-XRD) [The Gold Standard]

SC-XRD is the only technique capable of providing absolute 3D spatial coordinates. It definitively resolves whether the tin center is four-coordinate (monomeric) or five-coordinate (polymeric) by measuring exact Sn-N bond lengths and N-Sn-N bond angles. For triphenyltin 1,2,4-triazolate, SC-XRD can map the intermolecular bridging between the Sn atom and the N1/N2 (or N4) atoms of adjacent triazole rings [2].

Solid-State 119 Sn NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (SS-NMR) is a powerful orthogonal technique. The isotropic chemical shift ( δiso​ ) of 119 Sn is highly sensitive to the coordination number. Tetrahedral Sn(IV) species typically resonate between -50 to -150 ppm, whereas penta-coordinate trigonal bipyramidal Sn(IV) species shift significantly upfield (-150 to -300 ppm) [3].

  • Limitation: While it confirms the coordination number, it cannot map the 3D crystal packing or identify the specific nitrogen atoms involved in bridging.

Powder X-Ray Diffraction (PXRD)

PXRD is excellent for confirming bulk phase purity by comparing the experimental diffractogram against the simulated pattern derived from SC-XRD.

  • Limitation: Solving a de novo 3D coordination polymer structure purely from PXRD data is mathematically highly complex due to peak overlap and preferred orientation effects, making it a secondary validation tool rather than a primary discovery method.

FT-IR and Raman Spectroscopy

Vibrational spectroscopy can detect the absence of the N-H stretching band (confirming deprotonation of the triazole) and shifts in the C=N and N−N stretching frequencies upon coordination to tin.

  • Limitation: It provides only circumstantial evidence of the polymeric network and cannot definitively distinguish between a discrete dimer and an infinite 1D chain.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniqueCoordination Number Resolution3D Atomic CoordinatesBulk Phase PuritySample Requirement
SC-XRD Excellent (Direct observation)Yes (Absolute configuration)Poor (Single crystal only)High-quality single crystal (0.1–0.3 mm)
Solid-State 119 Sn NMR Excellent (Chemical shift mapping)NoModerate50–100 mg of microcrystalline powder
PXRD Poor (Requires prior model)NoExcellent 10–50 mg of fine powder
FT-IR / Raman Moderate (Peak shifting)NoModerate< 5 mg

Mechanistic Insights: The Polymeric Assembly Logic

The structural divergence of triphenyltin 1,2,4-triazolate between solution and solid states is driven by the Lewis acidity of the Sn(IV) center and the nucleophilicity of the uncoordinated nitrogen atoms on the triazole ring.

StructureLogic N1 Solution State (Tetrahedral Sn, 4-Coordinate) N2 Solvent Evaporation & Supersaturation N1->N2 Concentration Increase N3 N3 N2->N3 Nucleophilic Attack N4 Solid State: 1D Coordination Polymer (Trigonal Bipyramidal Sn, 5-Coordinate) N3->N4 Supramolecular Assembly

Caption: Causality of supramolecular assembly transitioning from a monomeric solution to a 1D coordination polymer.

Experimental Protocol: Self-Validating SC-XRD Workflow

To achieve publication-quality structural validation, the experimental methodology must be designed to prevent kinetic trapping of metastable polymorphs and mitigate X-ray absorption errors caused by the heavy tin atom.

Step 1: Crystal Growth (Thermodynamic Control)
  • Causality: Rapid precipitation often yields microcrystalline powders or kinetically trapped tetrahedral monomers. Slow evaporation ensures the system reaches the thermodynamic minimum, favoring the formation of the highly ordered 1D coordination polymer.

  • Dissolve 50 mg of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- in 5 mL of a binary solvent system (e.g., Chloroform:Methanol, 3:1 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust/impurities).

  • Puncture the vial cap with a narrow needle and leave undisturbed in a vibration-free environment at 20 °C for 7–14 days.

Step 2: Data Collection (Heavy-Atom Optimization)
  • Causality: Tin ( Z=50 ) absorbs X-rays strongly. Using a Copper ( CuKα ) source would result in severe absorption artifacts, obscuring the lighter Carbon and Nitrogen atoms. Molybdenum ( MoKα ) radiation is mandatory. Furthermore, data must be collected at cryogenic temperatures to minimize thermal motion (Debye-Waller factors), which otherwise blurs the electron density of the triazole ring.

  • Select a crystal with dimensions roughly 0.2×0.15×0.1 mm and mount it on a MiTeGen loop using paratone oil.

  • Transfer immediately to the diffractometer goniometer under a stream of cold nitrogen gas (100 K).

  • Collect data using MoKα radiation ( λ=0.71073 Å) via ω and ϕ scans.

  • Validation Check: Ensure the internal merging R -factor ( Rint​ ) is <0.05 . A higher value indicates crystal twinning or severe absorption issues.

Step 3: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). The heavy Sn atom will be located immediately.

  • Locate the C and N atoms via subsequent difference Fourier maps.

  • Apply multi-scan absorption correction (e.g., SADABS) to correct for the transmission variance caused by the Sn atom.

  • Refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: The model is considered structurally sound if R1​<0.05 , wR2​<0.15 , and the Goodness-of-Fit (GoF) is near 1.0. Generate a CheckCIF report to ensure no Level A or B alerts remain.

XRDWorkflow A 1. Crystal Growth (Slow Evaporation, Binary Solvent) B 2. Crystal Selection (0.1 - 0.3 mm, Paratone Oil) A->B C 3. Data Collection (Mo Kα, 100K to reduce thermal motion) B->C D 4. Absorption Correction (SADABS for heavy Sn atom) C->D E 5. Refinement & Validation (SHELXL, R1 < 0.05, GoF ~ 1.0) D->E

Caption: Self-validating SC-XRD workflow optimized for heavy-metal organotin complexes.

Data Presentation: Expected Crystallographic Parameters

When the protocol is executed correctly, researchers should expect parameters aligning with the formation of a coordination polymer. Table 2 summarizes the benchmark crystallographic data typical for triphenyltin(IV) triazole/carboxylate derivatives [2][3].

Table 2: Benchmark Crystallographic Parameters for Polymeric Triphenyltin(IV) Complexes
ParameterExpected Range / ValueStructural Implication
Crystal System Monoclinic or TriclinicTypical for low-symmetry polymeric chains.
Coordination Geometry Trigonal BipyramidalConfirms 5-coordinate Sn(IV).
Sn-C (Equatorial) Bond Lengths 2.11 – 2.15 ÅStandard covalent Sn-Phenyl bonds.
Sn-N (Axial) Bond Lengths 2.25 – 2.45 ÅLonger than Sn-C, indicating dative/coordination bonds from bridging triazoles.
N-Sn-N Axial Angle 170° – 178°Confirms the near-linear axial alignment of the bridging ligands.
C-Sn-C Equatorial Angles 115° – 125°Confirms the planar arrangement of the three phenyl rings.

Conclusion

While solid-state NMR and PXRD provide valuable supporting data, Single-Crystal X-Ray Diffraction remains the indispensable tool for validating the structure of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-. By employing cryogenic temperatures, Mo radiation, and rigorous absorption corrections, researchers can definitively map the supramolecular N-Sn bridging that dictates the physical properties of this organometallic compound.

References

  • Aziz-ur-Rehman, et al. "Tris(2-chlorobenzyl)(1H-1,2,4-triazole-5-thiolato-κS)tin(IV)." Acta Crystallographica Section E, 2010.[Link]

  • Krajnović, T., et al. "Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines." Pharmaceutics, 2023.[Link]

  • Han, S., et al. "Synthesis and Characterization of Some Triphenyltin(IV) Complexes from Sterically Crowded Ligands and Crystal Structure Analysis of a Tetrameric Triphenyltin(IV) Compound." Journal of Inorganic and Organometallic Polymers and Materials, 2010.[Link]

Validation

A Comparative Benchmarking Guide: Cytotoxicity of (1H-1,2,4-triazol-1-yl)triphenylstannane versus Cisplatin

Introduction In the landscape of anticancer drug discovery, the quest for therapeutic agents with superior efficacy and reduced side effects is a perpetual endeavor. Platinum-based drugs, with cisplatin as a cornerstone,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of anticancer drug discovery, the quest for therapeutic agents with superior efficacy and reduced side effects is a perpetual endeavor. Platinum-based drugs, with cisplatin as a cornerstone, have been pivotal in the treatment of various solid tumors.[1] Their mechanism of action primarily involves the formation of DNA crosslinks, which impede replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3] However, the clinical utility of cisplatin is often hampered by issues of intrinsic and acquired resistance, as well as significant dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity.[1] This has spurred the investigation of non-platinum-based alternatives, with organotin compounds emerging as a particularly promising class of metallodrugs.[4]

Organotin(IV) complexes, in particular, have demonstrated potent in vitro and in vivo antitumor activities, often surpassing that of cisplatin.[4][5] Among these, triphenyltin derivatives have shown exceptional cytotoxicity against a broad spectrum of cancer cell lines.[6][7][8] The incorporation of a triazole moiety into the triphenyltin scaffold is of significant interest, as triazole derivatives themselves are known to possess a wide range of pharmacological activities, including anticancer properties.[9][10][11]

Mechanisms of Cytotoxicity: A Tale of Two Metals

The cytotoxic pathways of (1H-1,2,4-triazol-1-yl)triphenylstannane and cisplatin, while both culminating in cell death, are initiated by distinct molecular interactions.

(1H-1,2,4-triazol-1-yl)triphenylstannane: A Multi-pronged Attack

While direct studies on (1H-1,2,4-triazol-1-yl)triphenylstannane are limited, the extensive body of research on triphenyltin compounds provides a strong basis for its presumed mechanism of action.[2][5][12] Organotin compounds are known to induce apoptosis through multiple pathways:

  • Mitochondrial-Mediated Apoptosis: A primary mechanism involves the disruption of mitochondrial function. Triphenyltin compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and the opening of the mitochondrial permeability transition pore.[12] This, in turn, facilitates the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing programmed cell death.

  • DNA Interaction: While not forming the same type of covalent adducts as cisplatin, triphenyltin compounds can interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and cell cycle arrest.[13]

  • Enzyme Inhibition: Organotins are known to inhibit various enzymes, including ATPases and protein kinases, disrupting cellular energy metabolism and signaling pathways crucial for cancer cell survival.

  • p53 Activation: Similar to many DNA-damaging agents, triphenyltin compounds can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[5]

Cisplatin: The DNA Damage Paradigm

Cisplatin's cytotoxic mechanism is well-established and centers on its ability to form covalent adducts with DNA.[3][14][15]

  • DNA Adduct Formation: After entering the cell, the chloride ligands of cisplatin are hydrolyzed, forming a reactive aqua species that readily binds to the N7 position of purine bases, primarily guanine. This results in the formation of intrastrand and interstrand crosslinks in the DNA.

  • Replication and Transcription Inhibition: These DNA adducts create significant distortions in the DNA double helix, which are not efficiently repaired by cellular machinery. This blockage of DNA replication and transcription is particularly detrimental to rapidly proliferating cancer cells.

  • Activation of Apoptotic Pathways: The persistent DNA damage triggers a cellular stress response, leading to the activation of various signaling pathways, including those involving p53 and MAP kinases, which ultimately converge on the apoptotic machinery.[2][14]

The following diagram illustrates the key mechanistic differences between the two compounds.

G cluster_0 (1H-1,2,4-triazol-1-yl)triphenylstannane cluster_1 Cisplatin cluster_2 Cellular Response Stannane Stannane Mitochondria Mitochondrial Dysfunction Stannane->Mitochondria DNA_Stannane DNA Interaction Stannane->DNA_Stannane Enzyme Enzyme Inhibition Stannane->Enzyme ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis p53_Stannane p53 Activation DNA_Stannane->p53_Stannane Enzyme->Apoptosis p53_Stannane->Apoptosis Cisplatin Cisplatin Hydrolysis Intracellular Hydrolysis Cisplatin->Hydrolysis DNA_Adducts DNA Adduct Formation Hydrolysis->DNA_Adducts Replication_Block Replication/Transcription Inhibition DNA_Adducts->Replication_Block p53_Cisplatin p53 Activation Replication_Block->p53_Cisplatin p53_Cisplatin->Apoptosis

Caption: Comparative Mechanistic Pathways of Stannane and Cisplatin.

Experimental Protocol: Head-to-Head Cytotoxicity Assessment via MTT Assay

To provide a standardized framework for comparing the cytotoxicity of (1H-1,2,4-triazol-1-yl)triphenylstannane and cisplatin, the following detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided.[12][16][17] This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[16][17][18]

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • (1H-1,2,4-triazol-1-yl)triphenylstannane (test compound)

  • Cisplatin (reference compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of (1H-1,2,4-triazol-1-yl)triphenylstannane and cisplatin in sterile DMSO. A high concentration (e.g., 10-100 mM) is recommended to minimize the final DMSO concentration in the culture wells.

    • Prepare a series of dilutions of each compound in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is crucial to include a wide range of concentrations to accurately determine the IC50 value.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test and reference compounds. Include vehicle control wells (medium with the same final concentration of DMSO as the highest concentration of the test compounds) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][16]

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

The following diagram outlines the experimental workflow.

G A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Stannane & Cisplatin dilutions, 24-72h incubation) A->B Cells attached C 3. MTT Addition (10 µL of 5 mg/mL MTT, 2-4h incubation) B->C Incubation complete D 4. Formazan Solubilization (Remove medium, add 100 µL DMSO) C->D Formazan formed E 5. Absorbance Measurement (570 nm) D->E Crystals dissolved F 6. Data Analysis (Calculate % viability, determine IC50) E->F Raw data obtained

Caption: Experimental Workflow for Cytotoxicity Assessment.

Comparative Cytotoxicity Data

While a direct comparative study of (1H-1,2,4-triazol-1-yl)triphenylstannane and cisplatin is not yet available in the published literature, we can compile and analyze data from studies on structurally similar triphenyltin compounds and cisplatin to provide a preliminary assessment of their relative potency.

It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time, cell seeding density), and the specific assay used.[19][20] Therefore, the following table presents a curated summary of reported IC50 values to illustrate the general trend of higher cytotoxicity for triphenyltin derivatives compared to cisplatin.

CompoundCancer Cell LineIC50 Value (µM)Reference(s)
Triphenyltin Derivatives
Triphenyltin 2-phenyl-1,2,3-triazole-4-carboxylateHeLa0.00447 µg/mL (approx. 0.009 µM)
Triphenyltin(IV) carboxylatesBreast (various)0.076 - 0.200[6][17]
Triphenyltin dithiocarbamatesJurkat E6.10.03 - 0.42[3][19]
Triphenyltin dithiocarbamatesK5620.01 - 0.30[5]
Triphenyltin hydroxideHeLa0.25[13]
Cisplatin
HeLa14.9
Breast (MCF-7)~10 - 20 (highly variable)[19]
A549 (Lung)7.49 (48h)
Ovarian (various)0.1 - 0.45 µg/mL (approx. 0.33 - 1.5 µM)
Endometrial (various)0.022 - 0.56 µg/mL (approx. 0.07 - 1.87 µM)[13]

Analysis of Comparative Data:

The compiled data strongly suggests that triphenyltin derivatives, including those with a triazole moiety, exhibit significantly higher cytotoxicity against a range of cancer cell lines compared to cisplatin. The IC50 values for the triphenyltin compounds are consistently in the nanomolar to low micromolar range, whereas cisplatin's IC50 values are generally in the micromolar range. For instance, a triphenyltin triazole carboxylate was found to be more active than cisplatin in HeLa cells. Other triphenyltin carboxylates and dithiocarbamates have demonstrated IC50 values that are orders of magnitude lower than those typically reported for cisplatin in the same or similar cell lines.[3][5][6][17]

This pronounced difference in potency highlights the potential of (1H-1,2,4-triazol-1-yl)triphenylstannane as a highly active anticancer agent. The diverse mechanisms of action of organotin compounds, targeting multiple cellular pathways, may contribute to their enhanced cytotoxicity and could potentially circumvent some of the resistance mechanisms that affect cisplatin.

Conclusion and Future Directions

This comparative guide provides a comprehensive overview of the cytotoxic potential of (1H-1,2,4-triazol-1-yl)triphenylstannane in relation to the well-established anticancer drug, cisplatin. Based on the analysis of available data for structurally similar compounds, it is evident that triphenyltin derivatives, including those incorporating a triazole moiety, demonstrate substantially higher in vitro cytotoxicity than cisplatin across various cancer cell lines.

The multi-faceted mechanism of action of organotin compounds, involving mitochondrial disruption, ROS generation, and potential DNA interactions, presents a compelling alternative to the DNA-adduct-focused mechanism of cisplatin. This could translate to improved efficacy, particularly against cisplatin-resistant tumors.

However, it is crucial to acknowledge that this guide is based on an indirect comparison. To definitively establish the therapeutic potential of (1H-1,2,4-triazol-1-yl)triphenylstannane, further research is imperative. Future studies should focus on:

  • Direct Head-to-Head Comparison: Performing in vitro cytotoxicity assays, such as the MTT assay detailed in this guide, to directly compare the IC50 values of (1H-1,2,4-triazol-1-yl)triphenylstannane and cisplatin in a panel of well-characterized cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which (1H-1,2,4-triazol-1-yl)triphenylstannane induces cell death, including its effects on mitochondrial function, DNA integrity, cell cycle progression, and key signaling pathways.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and toxicity profile of (1H-1,2,4-triazol-1-yl)triphenylstannane in preclinical animal models to assess its therapeutic index and potential for clinical translation.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Oncotarget, 5(18), 8344–8355.
  • Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Varela-Ramirez, F. W., Shaik, K., & Aguilera, R. J. (2010). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell biology and toxicology, 26(4), 365–377.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Ranasinghe, R., Mathai, M. L., & Zulli, A. (2022). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Heliyon, 8(8), e10608.
  • Florea, A.-M., & Büsselberg, D. (2026). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences, 27(1), 387.
  • Tzanetou, E., Kourkoumelis, N., Dourou, P., Barbier, P., Daras, E., & Hadjikakou, S. K. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Molecules (Basel, Switzerland), 28(7), 2999.
  • Wąs, B., & Dziadek, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282.
  • Genc, Z. K., Bektas, H., & Kucukoglu, K. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87.
  • Opentrons. MTT Assay: Assessing Cell Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kumar, A., & Singh, S. (2022). Using Tin Compounds as Cancer Chemotherapy Drugs. Corpus Publishers.
  • Chan, K. C., Lam, H. L., & Cheung, A. N. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(38), 61168–61183.
  • Awang, N., & Kamaludin, N. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Molecules (Basel, Switzerland), 26(15), 4478.
  • Awang, N., Aziz, Z. A., Kamaludin, N., & Chan, K. M. (2015). Cytotoxicity and mode of cell death induced by triphenyltin (IV) compounds in vitro. Tropical Biomedicine, 32(4), 657-666.
  • Rantanen, V., Grénman, S., & Kulmala, J. (1994). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. British journal of cancer, 69(3), 482–486.
  • Rantanen, V., Grénman, S., & Kulmala, J. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Gynecologic oncology, 57(3), 348–352.
  • ResearchGate. IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. [Link]

  • Whalen, M. M., & Loganathan, B. G. (2003). Brief exposure to triphenyltin produces irreversible inhibition of the cytotoxic function of human natural killer cells. Environmental research, 92(3), 213–220.
  • Awang, N., Yousof, N., How, C. W., & Kamaludin, N. (2015). In vitro Cytotoxic Activity of New Triphenyltin (IV) Alkyl-isopropyl-di-thiocarbamate Compounds on Human Acute T-Lymphoblastic Cell Line. Journal of Applied Sciences, 15(5), 768-775.
  • Awang, N., & Kamaludin, N. (2013). Cytotoxicity of Triphenyltin(IV) Methyl- and Ethylisopropyldithiocarbamate Compounds in Chronic Myelogenus Leukemia Cell Line (K-562). Journal of Medical Sciences, 13(2), 118-125.
  • Juozapaitiene, V., Kairys, V., & Mickevicius, V. (2022). The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids. Molecules (Basel, Switzerland), 27(19), 6586.
  • Fayed, E. A. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers.
  • ResearchGate. In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). [Link]

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2020). Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones. Journal of the Brazilian Chemical Society, 31(11), 2378–2388.
  • Sharma, D., & Narasimhan, B. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 20(10), 827–853. 20(10), 827–853.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-

As a Senior Application Scientist, I recognize that handling specialized organometallic reagents like Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (also known as Triphenyltin 1,2,4-triazole) requires moving beyond basic s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organometallic reagents like Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (also known as Triphenyltin 1,2,4-triazole) requires moving beyond basic safety data sheets. Organotin compounds present severe, compounding risks to both human health and the environment.

To ensure the highest standards of laboratory safety and operational integrity, this guide provides a field-proven, mechanistic approach to handling this specific triphenyltin derivative. Every protocol detailed below is designed as a self-validating system—ensuring that safety is engineered into the workflow rather than treated as an afterthought.

Chemical Identity & Mechanistic Toxicology

Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- (CAS: 974-29-8) [1] is a highly reactive organotin complex. To handle it safely, one must first understand why it is dangerous.

Organotins are highly lipophilic, allowing them to rapidly penetrate unbroken skin and cross the blood-brain barrier[2]. Once systemic, triphenyltin compounds disrupt oxidative phosphorylation in mitochondria, leading to severe cellular energy depletion. Because the central nervous system (CNS) and immune system are highly energy-dependent, they are the primary targets of organotin toxicity[2][3]. Furthermore, triphenyltin derivatives are classified as severe environmental hazards, exhibiting extreme toxicity to aquatic invertebrates at parts-per-trillion (ppt) concentrations[4].

Quantitative Hazard Profile

Note: Due to the specialized nature of the triazole derivative, baseline toxicity metrics are extrapolated from foundational triphenyltin (TPT) analogs (e.g., TPT chloride/hydroxide).

Property / MetricValue / Description
Chemical Name Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-
CAS Number 974-29-8[1]
Molecular Formula C₂₀H₁₇N₃Sn
OSHA PEL (as Sn) 0.1 mg/m³[5]
ACGIH TLV-TWA (as Sn) 0.1 mg/m³ (Skin notation indicates dermal absorption risk)[6]
Acute Oral LD50 (Rat) ~135 - 156 mg/kg (Proxy based on TPT analogs)[4][7]
Aquatic Toxicity Extremely high (Acute exposure benchmarks < 100 ppt)[4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for organotin compounds. Because Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- can permeate standard elastomers, your PPE matrix must be upgraded to prevent transdermal heavy metal poisoning.

  • Hand Protection (Critical): Standard thin nitrile gloves will fail upon prolonged exposure to lipophilic organotins. Requirement: Use heavy-duty Butyl rubber or Silver Shield/4H gloves (Protection Class 5 or higher, breakthrough time > 240 minutes)[3]. Causality: Butyl rubber provides a dense, impermeable barrier to organometallic permeation. For enhanced dexterity during delicate weighing, double-glove with a thick nitrile inner layer and a butyl outer layer, discarding the outer layer immediately upon suspected contamination.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood[5]. If a hood is compromised or during a spill, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is mandatory[4].

  • Eye & Face Protection: Chemical splash goggles paired with a full face shield. Causality: Triphenyltin compounds cause severe, irreversible eye damage and chemical burns upon contact[3][7].

  • Body Protection: A chemically resistant Tyvek suit or a heavy-duty, impermeable lab coat. Do not use woven cotton coats, as they absorb and retain toxic dust against the skin.

Operational Workflow & Handling Protocols

To prevent aerosolization and dermal exposure, the handling of this compound must follow a strict, self-validating step-by-step methodology.

Step-by-Step Protocol: Safe Weighing and Transfer
  • Pre-Operation Validation: Before opening the reagent, verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizing agents[7].

  • PPE Verification: Don the double-glove system (Nitrile inner, Butyl outer). Inspect the outer gloves for micro-tears by inflating them slightly before use.

  • Enclosed Weighing: Place an analytical balance inside the fume hood. Causality: Weighing outside the hood risks the aerosolization of toxic tin particulates into the ambient lab air. Use an anti-static weigh boat to prevent the powder from dispersing due to static repulsion.

  • Transfer & Sealing: Transfer the solid Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- directly into a dry reaction vessel (e.g., a Schlenk flask). Immediately seal the vessel with a septum.

  • Inert Atmosphere Processing: Purge the sealed vessel with an inert gas (Argon or Nitrogen). Causality: While the triazole derivative is more stable than some tin hydrides, maintaining an inert atmosphere prevents unwanted oxidative degradation that can yield more volatile, highly toxic byproducts[8].

Workflow & Emergency Logic Visualization

The following diagram maps the operational workflow, highlighting the critical divergence point for emergency spill response.

G PreOp 1. Pre-Operation Verify Hood Flow & Don PPE Handling 2. Material Handling Weigh in Enclosed Hood PreOp->Handling  Proceed if Safe Processing 3. Processing Execute under Inert Gas Handling->Processing  Transfer Complete Spill Emergency: Spill Response Evacuate, Isolate & Contain Handling->Spill  Accidental Release Disposal 4. Decontamination Segregate Organotin Waste Processing->Disposal  Reaction Complete Processing->Spill  Accidental Release

Caption: Operational workflow and emergency spill logic for handling organotin compounds.

Emergency Response & Spill Containment

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and human exposure.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Do not attempt cleanup without a P100/Organic Vapor respirator and Butyl gloves[3][4].

  • Containment: Cover the powder spill with a plastic sheet or tarp to minimize airborne spreading[9]. If dissolved in a solvent, dike the liquid far ahead of the spill using an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[3].

  • Collection: Sweep up the absorbed material using non-sparking tools and shovel it into a heavy-duty, sealable polyethylene container[9].

Decontamination & Hazardous Waste Disposal

Organotin compounds are highly persistent and toxic to aquatic life; they must never be flushed down the sink or allowed to enter the sanitary sewer system[4][10].

Step-by-Step Protocol: Decontamination and Disposal
  • Glassware Decontamination: Do not wash contaminated glassware in standard sinks. Inside the fume hood, rinse all spatulas, weigh boats, and flasks with a compatible organic solvent (e.g., ethanol or hexanes) to dissolve residual triphenyltin.

  • Liquid Waste Segregation: Collect all solvent rinsate into a dedicated, clearly labeled "Hazardous Organotin Liquid Waste" container[5][8]. Do not mix this with general organic waste, as tin complexes require specialized incineration.

  • Solid Waste Disposal: Place all contaminated solid materials (used Butyl/nitrile gloves, paper towels, empty chemical vials, and absorbent materials from spills) into a designated "Hazardous Organotin Solid Waste" bin[8].

  • Regulatory Compliance: Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure disposal complies with EPA/RCRA regulations for heavy metal and organometallic waste.

References

  • Toxicity of Triphenyltin | Occupational & Environmental Medicine. bmj.com. [Link]

  • Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture. mda.state.mn.us. [Link]

  • Triphenyltin Hydroxide - OSHA. osha.gov.[Link]

  • GI-MASK Activator - Chemical Management. ehs.com. [Link]

Sources

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